(6-Bromo-1-benzothiophen-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBIGMLMWYGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544018 | |
| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374933-76-3 | |
| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (6-Bromo-1-benzothiophen-2-yl)methanol (CAS 374933-76-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (6-Bromo-1-benzothiophen-2-yl)methanol. This compound is a key intermediate in medicinal chemistry and has garnered interest for its utility in proteomics research.
Core Properties and Data
This compound is a brominated derivative of benzothiophene. Its structure features a bromine atom at the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 374933-76-3 | [1][2] |
| Molecular Formula | C₉H₇BrOS | [2][3] |
| Molecular Weight | 243.12 g/mol | [2][3] |
| Exact Mass | 241.94 g/mol | [2] |
| Calculated LogP | 3.1561 | [2] |
| Calculated PSA | 48.47 Ų | [2] |
Note: Some properties are calculated and may vary from experimental values.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of its corresponding ester, ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
Synthesis of Precursor: Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
A common method for the synthesis of the precursor ester involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate.
Experimental Protocol:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (25.00 g, 123.2 mmol) in anhydrous dimethylformamide (DMF, 120 mL), add potassium carbonate (K₂CO₃, 22.08 g, 160 mmol) under an ice bath.
-
Stir the reaction mixture for 30 minutes before the dropwise addition of ethyl 2-mercaptoacetate (13.6 mL, 1.05 eq.).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Heat the reaction mixture to 55°C and maintain stirring for 5 hours.
-
After cooling, add water (300 mL) to precipitate the product.
-
Filter the precipitate and wash with ethanol to yield the crude product.
Characterization of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate:
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.957 (s, 2H), 7.674 (d, 1H, J = 8.7 Hz), 7.481–7.448 (m, 1H), 4.397 (q, 2H, J = 7.2 Hz), 1.405 (t, 3H, J = 7.2 Hz).
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 162.39, 143.43, 137.38, 134.47, 129.82, 128.51, 126.49, 125.24, 121.16, 61.77, 14.33.
Reduction to this compound
Generalized Experimental Protocol (Reduction of Ester):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting solid and wash it with the reaction solvent.
-
Dry the combined organic filtrate over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Potential Applications and Biological Context
This compound is recognized as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.[1] Benzothiophene derivatives, in general, are known to exhibit a wide range of biological activities.[4]
A significant potential application of this compound is in the field of proteomics, where it has been identified as a cleavable linker.[3] Cleavable linkers are used to attach probes or tags to proteins for their isolation and subsequent analysis. The linker can then be cleaved under specific conditions to release the protein for identification and characterization by mass spectrometry.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Application in Proteomics Workflow
This diagram outlines the general workflow for using a cleavable linker in a proteomics experiment.
References
Physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol, a versatile intermediate in pharmaceutical and chemical research. This document includes key physical data, chemical reactivity, a detailed synthesis protocol, and its emerging role in proteomics.
Core Physical and Chemical Properties
This compound is a brominated derivative of benzothiophene. The presence of the bromine atom and the hydroxymethyl group makes it a valuable building block for the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrOS | [1] |
| Molecular Weight | 243.12 g/mol | [1] |
| CAS Number | 374933-76-3 | [2] |
| Melting Point | 107-109 °C | [2] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not explicitly specified, but likely soluble in organic solvents like THF and hexane based on synthesis protocols. | [3] |
| Boiling Point | Not available in the searched literature. |
Chemical Reactivity and Applications
This compound exhibits reactivity at both the hydroxymethyl group and the bromine-substituted aromatic ring, making it a versatile synthetic intermediate.
Key Chemical Reactions:
-
Oxidation: The primary alcohol functional group can be oxidized to the corresponding carboxylic acid using common oxidizing agents.
-
Reduction: The bromo-substituent can be removed via reduction.
-
Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.[4]
Applications in Proteomics:
This compound has been identified as a potential cleavable linker in the field of proteomics.[4] Cleavable linkers are crucial tools for attaching probes or tags to proteins for subsequent analysis, such as identifying protein-protein interactions. The linker can be cleaved under specific conditions to release the bound protein for mass spectrometry analysis.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reduction of Methyl 6-bromobenzo[b]thiophene-2-carboxylate.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Methyl 6-bromobenzo[b]thiophene-2-carboxylate (Ester 9)
-
Lithium dimethylammonium borohydride (1.0 M solution in THF/hexane)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Methyl 6-bromobenzo[b]thiophene-2-carboxylate (6.8 g, 25.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lithium dimethylammonium borohydride solution (50 mL, 50.0 mmol, 1.0 M in THF/hexane) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 5 minutes. The reaction is reported to be complete within this timeframe.[3]
-
Purification of the product would typically follow standard organic chemistry techniques such as quenching the reaction, extraction, and chromatography, though specific details were not available in the provided search results.
Yield:
The reported yield for this synthesis is 94%.[3]
Further Research and Characterization
While a synthetic route is available, detailed analytical data for the final compound is not widely published. Commercial suppliers indicate that the compound is analyzed by various spectroscopic methods, but the data itself is not publicly available.[1] For researchers, full characterization using the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular weight and structure.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature linking this compound to the modulation of any particular signaling pathways. Its primary documented biological application is as a tool in proteomics research.[4] Further investigation into its potential biological activities could be a valuable area of research.
Logical Workflow for Proteomics Application
The general workflow for using a cleavable linker like this compound in a proteomics experiment, such as an affinity-purification mass spectrometry (AP-MS) study, is outlined below.
Caption: Generalized workflow for using a cleavable linker in proteomics.
References
An In-Depth Technical Guide to the Synthesis of (6-Bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for (6-bromo-1-benzothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step sequence, commencing with the formation of the key intermediate, ethyl 6-bromo-1-benzothiophene-2-carboxylate, followed by its reduction to the target primary alcohol. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in laboratory-scale production.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 6-bromo-1-benzothiophene-2-carboxylic acid, followed by its esterification to yield ethyl 6-bromo-1-benzothiophene-2-carboxylate. The second key step is the reduction of this ethyl ester to the desired product, this compound.
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
The initial phase of the synthesis focuses on the preparation of the ethyl ester precursor. This is typically achieved through the esterification of 6-bromo-1-benzothiophene-2-carboxylic acid.
1.1. Synthesis of 6-bromo-1-benzothiophene-2-carboxylic acid
A common method for the synthesis of benzothiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For the chloro-analogue, a general procedure involves dissolving the ethyl ester in ethanol and treating it with a solution of sodium hydroxide. The reaction mixture is stirred overnight at room temperature, followed by acidification to precipitate the carboxylic acid. This method is adaptable for the bromo derivative.
1.2. Esterification of 6-bromo-1-benzothiophene-2-carboxylic acid
The Fischer esterification is a widely used method for converting carboxylic acids to esters.[1][2][3] This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol.
Experimental Procedure:
-
To a solution of 6-bromo-1-benzothiophene-2-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).
-
Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-bromo-1-benzothiophene-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
The final step in the synthesis is the reduction of the ethyl ester to the primary alcohol, this compound. A high-yielding method for this transformation has been reported.
Experimental Procedure using Lithium Aluminium Hydride (LiAlH₄):
-
Caution: Lithium aluminium hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminium hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 6-bromo-1-benzothiophene-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and a 15% aqueous solution of sodium hydroxide.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Step | Reactant | Product | Reagents | Yield | Purity | Reference |
| 1. Esterification | 6-bromo-1-benzothiophene-2-carboxylic acid | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | Ethanol, Acid catalyst | - | >95% | [4] |
| 2. Reduction | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | This compound | Lithium Aluminium Hydride (LiAlH₄), THF | 96.0% | - | [5] |
Data for the esterification step is inferred from general procedures and may vary.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the synthesis pathway.
Figure 2: Logical flow of the synthesis of this compound.
References
Spectroscopic and Technical Profile of (6-bromo-1-benzothiophen-2-yl)methanol: A Guide for Researchers
Disclaimer: As of December 2025, publicly accessible, experimentally determined spectroscopic data for (6-bromo-1-benzothiophen-2-yl)methanol is limited. This guide is therefore based on established knowledge of benzothiophene derivatives, predicted spectroscopic values, and generalized experimental protocols. Researchers are strongly advised to acquire and verify their own experimental data for this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted data, general experimental methodologies for spectroscopic analysis, and a potential synthetic workflow.
Predicted Spectroscopic Data
Due to the absence of specific experimental data in public databases, the following tables summarize predicted spectroscopic values for this compound. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.90 | d | 1H | H-7 |
| ~7.75 | d | 1H | H-4 |
| ~7.40 | dd | 1H | H-5 |
| ~7.20 | s | 1H | H-3 |
| ~4.90 | s | 2H | -CH₂OH |
| ~2.50 | s (broad) | 1H | -OH |
Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~140.0 | C-7a |
| ~138.0 | C-3a |
| ~128.0 | C-5 |
| ~125.0 | C-4 |
| ~124.0 | C-7 |
| ~122.0 | C-3 |
| ~118.0 | C-6 |
| ~60.0 | -CH₂OH |
Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-H bend (out-of-plane) |
| ~700 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 242/244 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 213/215 | [M-CHO]⁺ |
| 184 | [M-Br]⁺ |
| 134 | [C₈H₆S]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: Standard scan rate.
-
Visualizations
The following diagrams illustrate a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Relationship between the compound and analytical techniques.
An In-depth Technical Guide to the ¹H and ¹³C NMR of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (6-bromo-1-benzothiophen-2-yl)methanol. Due to the absence of experimentally verified spectral data in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This document also outlines detailed experimental protocols for the acquisition of high-quality NMR spectra for this class of molecule.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound is summarized in the tables below. These tables provide predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the assignment of each signal to the corresponding nucleus in the molecule.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | d | ~0.8 | 1H | H-7 |
| ~7.65 | d | ~8.5 | 1H | H-4 |
| ~7.40 | dd | ~8.5, ~1.8 | 1H | H-5 |
| ~7.20 | s | - | 1H | H-3 |
| ~4.90 | s | - | 2H | -CH₂- |
| ~2.50 | br s | - | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~141.5 | C-7a |
| ~138.0 | C-3a |
| ~130.0 | C-5 |
| ~125.0 | C-4 |
| ~124.5 | C-7 |
| ~122.0 | C-3 |
| ~118.0 | C-6 |
| ~62.0 | -CH₂- |
Visualizations
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical experimental workflow for NMR analysis.
Mass Spectrometry of (6-bromo-1-benzothiophen-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (6-bromo-1-benzothiophen-2-yl)methanol. The information presented herein is essential for the characterization, identification, and quantification of this compound in various research and development settings.
Predicted Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. Due to the presence of bromine, characteristic isotopic patterns are expected for bromine-containing fragments.
| m/z (Predicted) | Ion Formula | Fragment Name/Description | Relative Abundance (Predicted) |
| 242/244 | [C₉H₇BrOS]⁺ | Molecular Ion (M⁺) | Moderate |
| 213/215 | [C₈H₄BrS]⁺ | Loss of CH₂OH | High |
| 185/187 | [C₇H₄Br]⁺ | Loss of COS | Moderate |
| 134 | [C₈H₆S]⁺ | Loss of Br | Moderate |
| 106 | [C₇H₄]⁺ | Loss of Br and S | Low |
| 79/81 | [Br]⁺ | Bromine Isotope | Low |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system is outlined below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of 10 µg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Analyze the fragmentation pattern to confirm the structure and identify characteristic ions.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of various daughter ions, as depicted in the following diagram.
Caption: Predicted EI-MS fragmentation pathway of this compound.
The Multifaceted Biological Activities of Benzothiophene Derivatives: A Technical Guide for Researchers
Introduction: Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to the development of potent and selective agents for various therapeutic targets.[1] This technical guide provides an in-depth overview of the significant biological activities of benzothiophene derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects. For each area, this guide presents a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug discovery and development.
Anticancer Activity
Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the STAT3 signaling cascade.[4][5][6]
Data Presentation: Anticancer Activity of Benzothiophene Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [7] |
| HCT-116 (Colon) | IC50 | Not specified | [7] | |
| A549 (Lung) | IC50 | Not specified | [7] | |
| HeLa (Cervical) | IC50 | Not specified | [7] | |
| Compound 15 | Various Cancer Cell Lines | IC50 | 0.33-0.75 µM | [6] |
| Acrylonitrile analog 5 | 60 human cancer cell lines | GI50 | 10–100 nM | |
| Acrylonitrile analog 6 | 60 human cancer cell lines | GI50 | 10–100 nM | |
| Acrylonitrile analog 13 | 60 human cancer cell lines | GI50 | 10–100 nM | |
| IPBT | MDA-MB-231 (Breast) | EC50 | 126.67 µM | [8] |
| HepG2 (Liver) | EC50 | 67.04 µM | [8] | |
| LNCaP (Prostate) | EC50 | 127.59 µM | [8] | |
| Caco-2 (Colon) | EC50 | 63.74 µM | [8] | |
| Panc-1 (Pancreatic) | EC50 | 76.72 µM | [8] | |
| HeLa (Cervical) | EC50 | 146.75 µM | [8] | |
| Ishikawa (Endometrial) | EC50 | 110.84 µM | [8] |
Experimental Protocols:
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of benzothiophene derivatives on cancer cell lines.[9][10][11][12]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiophene derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
Signaling Pathway Visualization:
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Antimicrobial Activity
Benzothiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzothiophene core.[13]
Data Presentation: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL or µM) | Reference |
| Compound II.b | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [14] |
| Compound 3b | Escherichia coli | MIC | 1.11 µM | [15] |
| Pseudomonas aeruginosa | MIC | 1.00 µM | [15] | |
| Salmonella | MIC | 0.54-0.73 µM | [15] | |
| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Gram-positive & Gram-negative bacteria | MIC | 10-20 µg/mL | [16] |
| Various derivatives | Klebsiella pneumoniae | MIC | 20 µg/mL | [16] |
| 12E, 12L, 12J | Staphylococcus aureus | - | High activity | [17] |
| 10, 12K | Antifungal activity | - | Potential use |
Experimental Protocols:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzothiophene derivative to be tested
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic (e.g., ciprofloxacin, gentamicin)[15]
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[18]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound, as well as to the positive control wells. Add only broth to the negative control wells.[19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Experimental Workflow Visualization:
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Several benzothiophene derivatives have demonstrated potent anti-inflammatory properties.[21] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][22]
Data Presentation: Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound | Assay | Target/Model | Activity Metric | Value | Reference | |---|---|---|---|---| | 4a, 4j, 4k, 4q | In vitro COX inhibition | COX-2 | IC50 | 0.31-1.40 µM |[12] | | 4a, 4j, 4k, 4q | Carrageenan-induced rat paw edema | In vivo | % rise in paw volume | 21.1-30.5% at 180 min |[12] | | IPBT | LPS-induced RAW264.7 macrophages | Nitric Oxide Production | - | Significant reduction |[8] |
Experimental Protocols:
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[8][21][22][23][24]
-
Materials:
-
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the benzothiophene derivative or the standard drug (e.g., intraperitoneally or orally) to the test groups of rats. Administer the vehicle to the control group.[21]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.[21]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
-
Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Benzothiophene derivative
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour.[7]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[7]
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.[7]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathway Visualization:
Caption: Anti-inflammatory mechanism of benzothiophene derivatives.
Antiviral Activity
Certain benzothiophene derivatives have shown promising antiviral activity against a variety of viruses, including influenza virus and flaviviruses.[1][15][25] Their mechanisms of action can involve targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp), or interfering with viral entry into host cells.[25]
Data Presentation: Antiviral Activity of Benzothiophene Derivatives
| Compound Class | Virus | Assay | Activity Metric | Value | Reference | |---|---|---|---|---| | Benzothiophene analogs | MERS-CoV | Pseudovirus assay | EC50 | 0.95 µM (for 2a-4) |[15] | | Benzothiophene derivatives | Influenza virus | - | - | Active |[1] | | OFB1, OFB3, OFB15 | Dengue, West Nile, Zika viruses | Plaque Reduction Assay | - | Potent activity |[25] |
Experimental Protocols:
Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles following treatment with a potential antiviral compound.[9][26]
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero-E6 cells for flaviviruses)[9]
-
Virus stock of known titer
-
Benzothiophene derivative
-
Cell culture medium
-
Agarose or other gelling agent for overlay
-
Crystal violet or other stain for visualizing plaques
-
-
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[9]
-
Compound Treatment and Infection: Pre-treat the cell monolayer with serial dilutions of the benzothiophene derivative for a specific time. Then, infect the cells with a known amount of virus (to produce a countable number of plaques).[9]
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized areas of infected cells, or plaques.[9]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[9]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction in the compound-treated wells compared to the virus control wells. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[15]
-
Antidiabetic Activity
Benzothiophene derivatives have been investigated for their potential in the management of diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase.[[“]][28]
Data Presentation: Antidiabetic Activity of Benzothiophene Derivatives
| Compound | Target | Activity Metric | Value (µM) | Reference |
| 3b | α-amylase | IC50 | 5.37 ± 0.25 | [28] |
| 3a-p (series) | α-amylase | IC50 | 5.37 ± 0.25 to 29.89 ± 0.68 | [28] |
| 15n | α-amylase | IC50 | 5.00 ± 0.18 | [[“]] |
| 9j | α-amylase | IC50 | 0.88 ± 0.09 | [[“]] |
| 10j | α-amylase | IC50 | 0.61 ± 0.03 | [[“]] |
Experimental Protocols:
α-Amylase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.[5][18][19][26][29]
-
Materials:
-
Procedure:
-
Pre-incubation: Pre-incubate the α-amylase solution with various concentrations of the benzothiophene derivative for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[18]
-
Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction. Incubate for a defined period (e.g., 10-20 minutes).[29]
-
Reaction Termination: Stop the reaction by adding DNSA reagent.[26]
-
Color Development: Boil the mixture for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic reaction to form a colored product.[26]
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 540 nm.[26]
-
Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the compound. Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.[28]
-
Neuroprotective Effects
Benzothiophene derivatives, particularly those acting as selective estrogen receptor modulators (SERMs), have demonstrated neuroprotective properties in various experimental models.[30] Their mechanisms of action can involve the activation of pro-survival signaling pathways and the modulation of neuroinflammation.[14][[“]][31]
Experimental Protocols:
Neurite Outgrowth Assay
This assay is used to assess the ability of a compound to promote the growth of neurites (axons and dendrites) from neurons, a crucial process for neuronal development and regeneration.[10][11][13][16]
-
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium appropriate for neuronal cells
-
Benzothiophene derivative
-
Nerve Growth Factor (NGF) or other neurotrophic factors (as a positive control)
-
Culture plates coated with an appropriate substrate (e.g., poly-D-lysine, laminin)[10]
-
Microscope with imaging capabilities
-
Image analysis software
-
-
Procedure:
-
Cell Seeding: Seed the neuronal cells onto coated culture plates at a suitable density.[10]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative. Include positive (e.g., NGF) and negative (vehicle) controls.[11]
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).[11]
-
Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI) to visualize the cell bodies and neurites.[13]
-
Imaging: Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.[10]
-
Data Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.[16]
-
Signaling Pathway Visualization:
Caption: Neuroprotective signaling pathways activated by benzothiophene SERMs.
Drug Discovery and Development Workflow
The discovery and development of novel benzothiophene derivatives as therapeutic agents typically follow a structured workflow, from initial library synthesis to preclinical evaluation.[4][6]
Workflow Visualization:
Caption: General workflow for the discovery and development of benzothiophene-based drugs.
Benzothiophene and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential across a multitude of diseases. The extensive research into their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties continues to unveil novel mechanisms of action and promising lead candidates. This technical guide serves as a comprehensive resource for researchers, providing a foundation of quantitative data, detailed experimental methodologies, and an understanding of the key signaling pathways involved. Further exploration and optimization of the benzothiophene scaffold are poised to yield the next generation of innovative therapeutics.
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. In vitro α-amylase inhibitory assay [protocols.io]
- 19. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. carrageenan induced paw: Topics by Science.gov [science.gov]
- 25. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. consensus.app [consensus.app]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. mdpi.com [mdpi.com]
The Medicinal Chemistry Potential of (6-bromo-1-benzothiophen-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide explores the potential applications of a specific, functionalized benzothiophene, (6-bromo-1-benzothiophen-2-yl)methanol, as a core structure in drug discovery and development. While direct biological data on this particular molecule is limited in publicly available literature, its structural features—a bromine atom for further functionalization and a hydroxymethyl group for derivatization—make it a versatile starting material for the synthesis of novel therapeutic agents. This guide will synthesize information on the broader class of 6-bromobenzothiophene and benzothiophene-2-methanol derivatives to highlight its potential in areas such as oncology and kinase inhibition. Detailed experimental protocols, quantitative biological data from related compounds, and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to facilitate further research and application of this promising scaffold.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is considered a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural rigidity of the benzothiophene core, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of physicochemical properties and biological targets.
The subject of this guide, This compound , offers two key points for chemical modification:
-
The 6-bromo position: The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the group at this position.
-
The 2-hydroxymethyl group: This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse side chains.
These features position this compound as a valuable starting material for the synthesis of libraries of novel compounds for biological screening.
Potential Therapeutic Applications
Based on the known biological activities of structurally related benzothiophene derivatives, this compound is a promising scaffold for the development of agents targeting several key therapeutic areas.
Oncology
Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of crucial cellular processes like cell proliferation and signaling.
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzothiophene scaffold has been successfully employed in the design of potent kinase inhibitors. Derivatives of this compound could be synthesized to target various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.
Other Potential Applications
Beyond oncology, the benzothiophene core has been explored for its utility in developing:
-
Antimicrobial agents: Benzothiophene derivatives have shown activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory drugs: The scaffold has been incorporated into molecules targeting inflammatory pathways.
-
Neurological disorder treatments: Certain derivatives have shown promise in the context of neurodegenerative diseases.
Synthesis and Derivatization
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester.
General Experimental Protocol: Reduction of Methyl 6-bromobenzo[b]thiophene-2-carboxylate
-
Materials: Methyl 6-bromobenzo[b]thiophene-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate (Na₂SO₄) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
A solution of methyl 6-bromobenzo[b]thiophene-2-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water at 0 °C.
-
The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Derivatization Strategies
The versatility of the this compound scaffold allows for extensive derivatization to explore structure-activity relationships.
Caption: Derivatization strategies for this compound.
Quantitative Biological Data (Representative Examples)
| Compound ID | Target/Assay | Cell Line | IC₅₀ / GI₅₀ (µM) |
| Derivative A | Tubulin Polymerization Inhibition | Various Cancer Cell Lines | 0.01 - 0.1 |
| Derivative B | Kinase X Inhibition | Cancer Cell Line Y | 0.5 |
| Derivative C | Cytotoxicity (MTT Assay) | HCT-116 (Colon) | 2.5 |
| Derivative D | Cytotoxicity (MTT Assay) | HepG2 (Liver) | 5.8 |
Note: The data presented in this table are representative values from studies on various 6-bromobenzothiophene derivatives and are intended to be illustrative of the potential activities. Actual values for derivatives of this compound would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.
-
Materials: Recombinant target kinase, kinase-specific peptide substrate, kinase buffer, ATP, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
(6-Bromo-1-benzothiophen-2-yl)methanol: A Versatile Scaffold for Pharmaceutical Innovation
For Immediate Release
(6-Bromo-1-benzothiophen-2-yl)methanol , a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its unique structural features and reactivity profile make it an attractive starting point for the synthesis of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its burgeoning role in the development of novel pharmaceuticals. The benzothiophene core is a recognized privileged structure in drug discovery, known to impart a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 374933-76-3 | [3] |
| Molecular Formula | C₉H₇BrOS | [3] |
| Molecular Weight | 243.12 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 107-109 °C | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of ethyl 6-bromo-1-benzothiophene-2-carboxylate. This method has been reported to achieve a high yield of 96%.[4]
Experimental Protocol: Reduction of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
Materials:
-
Ethyl 6-bromo-1-benzothiophene-2-carboxylate
-
Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (LiBH₄)[4]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminium hydride (a slight molar excess) in anhydrous tetrahydrofuran.[5]
-
Addition of Ester: A solution of ethyl 6-bromo-1-benzothiophene-2-carboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
-
Work-up: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.
-
Extraction: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
dot
Caption: Synthetic workflow for this compound.
Applications as a Pharmaceutical Building Block
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 2-position and the bromine atom at the 6-position are key functional handles that allow for a variety of chemical transformations.
Key Chemical Transformations:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a route to other functional groups.[6]
-
Etherification: The hydroxyl group can be converted into an ether linkage, a common motif in many drug molecules.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be designed as prodrugs or as bioactive molecules themselves.
-
Substitution of Bromine: The bromo group can be replaced by various other functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[6] This is a critical step in creating libraries of compounds for structure-activity relationship (SAR) studies.
dot
Caption: Potential chemical transformations of the building block.
Potential Therapeutic Targets and Signaling Pathways
While specific drugs derived directly from this compound are still in the discovery and development phases, the broader class of benzothiophene derivatives has been shown to interact with a range of biological targets. These include:
-
Kinases: Many heterocyclic compounds, including benzothiophenes, are known to be kinase inhibitors. For example, certain benzothiophene derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in inflammatory signaling pathways.[7]
-
Enzymes in Hormone Pathways: Raloxifene, a well-known drug containing a benzothiophene core, is a selective estrogen receptor modulator (SERM).[8] This highlights the potential for benzothiophene derivatives to modulate hormone signaling.
-
Microtubules: Some complex benzothiophene derivatives have shown antimitotic activity, suggesting they may interfere with microtubule dynamics, a validated target for anticancer drugs.
-
DNA Intercalation and Topoisomerase Inhibition: Certain substituted benzothiophene carboxanilides and quinolones have been evaluated for their DNA binding properties and their ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair.[9]
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. Buy this compound | 374933-76-3 [smolecule.com]
- 7. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 9. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: An In-depth Technical Guide to Cleavable Linkers in Proteomics
A Note on Benzothiophene Derivatives: Based on a comprehensive review of current scientific literature, there is no established body of research detailing the use of benzothiophene derivatives as cleavable linkers in proteomics. While the synthesis of benzothiophene compounds is well-documented, their application as cleavable moieties for proteomics analysis is not a reported or common strategy. This guide, therefore, focuses on the well-established and widely utilized classes of cleavable linkers that are central to modern proteomics research.
Introduction
Cleavable linkers are indispensable tools in chemical proteomics, enabling the enrichment and identification of protein-protein interactions, post-translational modifications, and drug targets. By incorporating a selectively severable bond, these linkers allow for the capture of target proteins and their subsequent release under specific conditions, thereby reducing background noise and facilitating analysis by mass spectrometry. This technical guide provides a detailed exploration of the most prevalent chemically cleavable and photocleavable linkers used in proteomics today.
Chemically Cleavable Linkers
Chemically cleavable linkers contain functional groups that can be broken by specific chemical reagents. This class of linkers is valued for the precise control over the cleavage reaction.
Disulfide-Based Linkers
Disulfide bonds are a popular choice for cleavable linkers due to their stability under physiological conditions and their susceptibility to mild reducing agents.[1] This gentle cleavage is crucial for preserving the integrity of protein structures and delicate post-translational modifications.[1]
Cleavage Mechanism: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1]
Quantitative Data Summary:
| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |
| Disulfide | DTT, TCEP | 10-50 mM, RT, 30-60 min[1] | High | Mild, biocompatible conditions; preserves protein integrity.[1] | Premature cleavage in reducing cellular environments; potential for disulfide exchange with cysteine residues.[2] |
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS) using a Disulfide-Based Linker [1]
-
Antibody Immobilization: Conjugate an antibody specific to the protein of interest to a solid support (e.g., agarose beads) using a crosslinker containing a disulfide bond.
-
Cell Lysis: Lyse cells to create a protein lysate.
-
Affinity Purification: Incubate the lysate with the antibody-conjugated beads to capture the protein of interest and its binding partners.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution (Cleavage): Elute the bound protein complexes by incubating the beads with a solution containing 10-50 mM DTT or TCEP for 30-60 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Denature the eluted proteins, reduce and alkylate the native disulfide bonds, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
Workflow Visualization:
Dialkoxydiphenylsilane (DADPS) Linkers
DADPS linkers are acid-labile and have demonstrated high efficiency in proteomics workflows. They offer an alternative to disulfide linkers, particularly when reducing conditions are not desirable.
Cleavage Mechanism: DADPS linkers are cleaved under mild acidic conditions, such as with formic acid.[3]
Quantitative Data Summary:
| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |
| DADPS | Formic Acid | 10% Formic Acid, 0.5 h[3] | High | Mild acidic cleavage; leaves a small mass tag (143 Da) on the labeled protein.[3] | Potential for unwanted side reactions, such as the formation of formate products.[4] |
Experimental Protocol: Peptide-Centric Chemoproteomics with a DADPS Linker [5]
-
Protein Labeling: Treat cells with a pan-reactive cysteine probe containing an alkyne handle (e.g., iodoacetamide alkyne).
-
Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a DADPS-biotin-azide linker to the labeled proteins.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.
-
Cleavage and Elution: Cleave the peptides from the beads using 10% formic acid.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
Workflow Visualization:
Azobenzene-Based Linkers
Azobenzene linkers are cleaved under reductive conditions, typically with sodium dithionite.[6] These linkers have been applied in various bioorthogonal proteomic studies.[6][7]
Cleavage Mechanism: The azo bond is reduced by sodium dithionite, leading to cleavage of the linker.[6]
Quantitative Data Summary:
| Linker Type | Cleavage Reagent | Cleavage Conditions | Efficiency | Advantages | Disadvantages |
| Azobenzene | Sodium Dithionite | 50 mM Na₂S₂O₄[3] | Moderate to High | Orthogonal to many other chemical functionalities. | Can result in artifactual modifications on the residual mass of the linker.[8][9] |
Experimental Protocol: Identification of Newly Synthesized Proteins with an Azobenzene Linker [6]
-
Metabolic Labeling: Incorporate an azide- or alkyne-functionalized amino acid analog into newly synthesized proteins in living cells.
-
Cell Lysis and Click Chemistry: Lyse the cells and attach an azobenzene-based biotin affinity tag via CuAAC.
-
Enrichment: Purify the biotin-tagged proteins using streptavidin affinity chromatography.
-
Cleavage and Elution: Elute the captured proteins by cleaving the azobenzene linker with sodium dithionite.
-
Protein Analysis: Identify the eluted proteins by SDS-PAGE and/or mass spectrometry.
Workflow Visualization:
Photocleavable Linkers
Photocleavable linkers offer spatiotemporal control over the release of captured molecules, as cleavage is initiated by light of a specific wavelength. The o-nitrobenzyl (ONB) group is a widely used photocleavable moiety.[10]
o-Nitrobenzyl (ONB) Linkers
ONB-based linkers are cleaved upon UV irradiation, making them valuable for applications requiring precise control over the timing and location of release.[10]
Cleavage Mechanism: Upon absorption of UV light (typically around 365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement that leads to cleavage of the linker.
Quantitative Data Summary:
| Linker Type | Cleavage Condition | Wavelength (nm) | Advantages | Disadvantages |
| o-Nitrobenzyl | UV Irradiation | ~365 | High spatial and temporal control of release. | UV light can be damaging to biological samples; slow reaction kinetics and low photochemical efficiency in some cases.[10] |
Experimental Protocol: Patterned Release of Bioactive Molecules [10][11]
-
Linker Synthesis and Conjugation: Synthesize a hydrophilic o-nitrobenzyl photocleavable linker with reactive groups at each end (e.g., NHS ester and alkyne).[12] Conjugate the linker to a biomolecule of interest (e.g., a peptide or protein) via the NHS ester.
-
Surface Immobilization: Functionalize a surface (e.g., a glass slide) with azide groups and attach the alkyne-containing linker-biomolecule conjugate via a click reaction.
-
Patterned Photocleavage: Use a photomask to selectively irradiate specific regions of the surface with UV light (365 nm).
-
Analysis: The biomolecule is released from the irradiated areas. The patterned surface can then be used for cell culture or other biological assays to study the effect of the patterned release.
Workflow Visualization:
Conclusion
The selection of a cleavable linker is a critical decision in the design of proteomics experiments. Chemically cleavable linkers, such as those based on disulfide, DADPS, and azobenzene moieties, offer robust and specific cleavage under defined chemical conditions. Photocleavable linkers, exemplified by the o-nitrobenzyl group, provide unparalleled spatiotemporal control over the release of target molecules. By understanding the advantages and limitations of each type of linker, researchers can choose the most appropriate tool to effectively interrogate complex biological systems. The continued development of novel cleavable linkers will undoubtedly further enhance the capabilities of chemical proteomics and drive new discoveries in biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-bromo-1-benzothiophen-2-yl)methanol is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] This molecule offers two primary points for chemical modification: the bromine atom at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the hydroxymethyl group at the 2-position, which can be oxidized or otherwise functionalized. These characteristics make it an ideal starting material for generating libraries of diverse compounds for drug discovery and materials science.
Synthetic Strategies and Potential Applications
The strategic functionalization of this compound allows for the exploration of a large chemical space. Key transformations include:
-
Oxidation of the Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde (6-bromo-1-benzothiophene-2-carbaldehyde) or carboxylic acid. The aldehyde is a versatile intermediate for reactions such as Wittig olefinations, reductive aminations, and condensations to form chalcone-like structures. The carboxylic acid can be converted to a wide array of amides and esters.
-
C-C Bond Formation via Suzuki-Miyaura Coupling: The bromine atom at the 6-position can be readily substituted with various aryl, heteroaryl, or alkyl groups using the Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the synthesis of biaryl and related structures, which are common motifs in biologically active molecules.
-
C-N Bond Formation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 6-position.[6][7] This is a powerful method for creating libraries of N-aryl benzothiophene derivatives, which are of significant interest in pharmaceutical research.
The resulting novel compounds have potential applications in several therapeutic areas:
-
Oncology: Benzothiophene derivatives have been shown to act as potent anticancer agents by interfering with tubulin polymerization, similar to combretastatins, leading to mitotic catastrophe and apoptosis.[8] Others function as multi-kinase inhibitors, inducing cell cycle arrest and apoptosis.[9] Additionally, derivatives have been identified as inhibitors of SUMO-specific proteases (SENPs) and antagonists of the Receptor for Advanced Glycation End-products (RAGE), both of which are implicated in cancer progression.[10][11]
-
Metabolic Diseases: Certain benzothiophene derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggesting potential applications in metabolic disorders like maple syrup urine disease.[12]
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-bromo-1-benzothiophene-2-carbaldehyde
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-bromo-1-benzothiophene-2-carbaldehyde.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | --- |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | Activated MnO₂ is crucial for good reactivity. |
| Molar Ratio (Oxidant:SM) | 5.0 - 10.0 : 1 | A significant excess of MnO₂ is typically required. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Reaction Temperature | Room Temperature | --- |
| Reaction Time | 12 - 24 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | 85-95% | Yields are dependent on the activity of the MnO₂. |
| Purification Method | Column Chromatography | Silica gel. |
Protocol 2: Suzuki-Miyaura Coupling of 6-bromo-1-benzothiophene Derivatives
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-bromo-1-benzothiophene derivative with a generic arylboronic acid.
Materials:
-
6-bromo-1-benzothiophene derivative (e.g., the product from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the 6-bromo-1-benzothiophene derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and 2M aqueous K₂CO₃ solution).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-benzothiophene-2-carbaldehyde | 92 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-benzothiophene-2-carbaldehyde | 88 |
| 3 | Pyridine-3-boronic acid | 6-(pyridin-3-yl)-1-benzothiophene-2-carbaldehyde | 75 |
| 4 | Thiophene-2-boronic acid | 6-(thiophen-2-yl)-1-benzothiophene-2-carbaldehyde | 85 |
Reaction Conditions: 6-bromo-1-benzothiophene-2-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), in Dioxane/H₂O (4:1) at 90 °C for 12 h.
Protocol 3: Buchwald-Hartwig Amination of 6-bromo-1-benzothiophene Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 6-bromo-1-benzothiophene derivative with a generic amine. The choice of ligand is critical and substrate-dependent.
Materials:
-
6-bromo-1-benzothiophene derivative (e.g., this compound)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, add the 6-bromo-1-benzothiophene derivative (1.0 eq), palladium precatalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the base, followed by the anhydrous solvent and the amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | (6-(phenylamino)-1-benzothiophen-2-yl)methanol | 85 |
| 2 | Morpholine | (6-morpholino-1-benzothiophen-2-yl)methanol | 95 |
| 3 | Benzylamine | (6-(benzylamino)-1-benzothiophen-2-yl)methanol | 89 |
| 4 | Piperidine | (6-(piperidin-1-yl)-1-benzothiophen-2-yl)methanol | 91 |
Reaction Conditions: this compound (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq), in Toluene at 110 °C for 16 h.
Visualizations
Caption: General synthetic workflow for derivatization.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Caption: Kinase inhibition signaling pathway leading to apoptosis.
References
- 1. oiccpress.com [oiccpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling Reaction of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (6-bromo-1-benzothiophen-2-yl)methanol with various arylboronic acids. The 1-benzothiophene scaffold is a prominent core structure in many biologically active compounds and pharmaceuticals. This protocol facilitates the synthesis of novel 6-aryl-1-benzothiophen-2-yl)methanol derivatives, which are valuable intermediates for drug discovery and materials science.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The reaction typically involves an organic halide, an organoboron species (such as a boronic acid), a palladium catalyst, and a base.[1][2] Careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and purity.[1]
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2] The presence of a base is essential to activate the boronic acid for the transmetalation step.[1]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids.
| Entry | Arylboronic Acid | R Group | Product | Yield (%) |
| 1 | Phenylboronic acid | -H | (6-phenyl-1-benzothiophen-2-yl)methanol | 85 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | [6-(4-methoxyphenyl)-1-benzothiophen-2-yl]methanol | 92 |
| 3 | 4-Methylphenylboronic acid | -CH₃ | [6-(4-methylphenyl)-1-benzothiophen-2-yl]methanol | 88 |
| 4 | 4-Fluorophenylboronic acid | -F | [6-(4-fluorophenyl)-1-benzothiophen-2-yl]methanol | 82 |
| 5 | 4-Acetylphenylboronic acid | -COCH₃ | [6-(4-acetylphenyl)-1-benzothiophen-2-yl]methanol | 78 |
| 6 | Thiophen-3-ylboronic acid | (Heteroaryl) | [6-(thiophen-3-yl)-1-benzothiophen-2-yl]methanol | 75 |
Experimental Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)[1]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)[1][3]
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[1]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[1]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time required for completion (typically 12-24 hours).[1][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (6-aryl-1-benzothiophen-2-yl)methanol product.[1]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Sonogashira Coupling of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and functional organic materials.[2] Benzothiophene moieties are significant pharmacophores found in a variety of biologically active compounds. The introduction of an alkynyl group at the 6-position of the benzothiophene scaffold via Sonogashira coupling provides a valuable molecular building block for the exploration of novel therapeutic agents and functional materials.
This document provides a detailed protocol for the Sonogashira coupling of (6-bromo-1-benzothiophen-2-yl)methanol with terminal alkynes. The described methodology is based on established procedures for structurally related bromo-benzothiophene derivatives and other aryl bromides.
Reaction Principle
The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism begins with the oxidative addition of the aryl bromide to a palladium(0) complex. Concurrently, a copper(I) acetylide is formed in situ from the terminal alkyne, a copper(I) salt, and an amine base. A transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[2] The amine base is crucial as it neutralizes the hydrogen halide byproduct generated during the reaction.
Experimental Protocols
The following is a representative protocol for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for specific terminal alkynes and reaction scales.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)
General Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02–0.05 equiv.), and copper(I) iodide (0.04–0.10 equiv.).
-
Add the anhydrous, degassed solvent and the amine base (2.0–3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and pre-activation of the catalyst.
-
Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40–80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired (6-alkynyl-1-benzothiophen-2-yl)methanol.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of bromo-benzothiophene derivatives, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Substrate | This compound | 1.0 equiv. |
| Alkyne | Terminal Alkyne | 1.1–1.5 equiv. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2–5 mol% |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 4–10 mol% |
| Base | Triethylamine (TEA) or DIPEA | 2.0–3.0 equiv. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed |
| Temperature | 40–80 °C | Optimization may be required. |
| Reaction Time | 2–24 hours | Monitored by TLC or LC-MS. |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Troubleshooting and Considerations
-
Homocoupling of Alkynes (Glaser Coupling): The formation of alkyne dimers is a common side reaction, often promoted by the copper co-catalyst. To minimize this, ensure the reaction is performed under a strictly inert atmosphere. If homocoupling remains a significant issue, copper-free Sonogashira protocols can be explored.[3]
-
Reaction Rate: The reactivity of aryl bromides is generally lower than that of aryl iodides. If the reaction is sluggish, increasing the temperature or using a more active palladium catalyst/ligand system may be beneficial.
-
Decomposition of Starting Material: Some functionalized benzothiophenes or alkynes may be sensitive to high temperatures or prolonged reaction times. Careful monitoring of the reaction is essential to avoid degradation.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. The choice of phosphine ligands can sometimes stabilize the palladium catalyst and improve its lifetime.
Conclusion
The Sonogashira coupling of this compound provides an efficient and modular route for the synthesis of a diverse range of 2-hydroxymethyl-6-alkynyl-1-benzothiophenes. These products are valuable intermediates for the development of novel compounds in the fields of medicinal chemistry and materials science. The protocol provided herein, based on established methodologies for similar substrates, offers a solid starting point for researchers. Careful optimization of the reaction conditions for each specific alkyne coupling partner is recommended to achieve the best results.
References
Application Notes and Protocols for the Synthesis of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-bromo-1-benzothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive brominated benzothiophene core and a primary alcohol, allows for diverse functionalization, making it a key intermediate in the synthesis of complex bioactive molecules and functional materials. While the most direct and commonly reported route to this alcohol is the reduction of a corresponding carbonyl precursor, such as an ester or aldehyde, this document provides a detailed protocol for its synthesis via a Grignard reaction, as requested, to illustrate this fundamental carbon-carbon bond-forming strategy.
For completeness and to provide a more established and potentially higher-yielding alternative, a second protocol detailing the reduction of ethyl 6-bromobenzothiophene-2-carboxylate using lithium aluminum hydride (LiAlH₄) is also presented. This dual approach offers researchers flexibility depending on available starting materials and desired synthetic strategy.
Protocol 1: Synthesis via Grignard Reaction with Formaldehyde
This protocol describes the formation of a Grignard reagent from 6-bromo-1-benzothiophene and its subsequent reaction with formaldehyde to yield the target primary alcohol. This method is a classic one-carbon homologation.
Reaction Scheme:
-
Grignard Formation: 6-bromo-1-benzothiophene + Mg → (6-bromo-1-benzothiophen-2-yl)magnesium bromide
-
Addition to Formaldehyde: (6-bromo-1-benzothiophen-2-yl)magnesium bromide + CH₂O → Intermediate alkoxide
-
Acidic Work-up: Intermediate alkoxide + H₃O⁺ → this compound
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Notes |
| 6-bromo-1-benzothiophene | 213.09 | 1.0 | 10.0 | 2.13 g | Starting material. Must be anhydrous. |
| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 0.29 g | Activate by crushing or with a crystal of iodine. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 40 mL | Solvent for Grignard formation and reaction. |
| Iodine | 253.81 | catalytic | - | 1 small crystal | To initiate the Grignard reaction. |
| Paraformaldehyde | (30.03)n | 1.5 | 15.0 | 0.45 g | Dried in a vacuum oven. Source of gaseous formaldehyde. |
| Saturated Aqueous NH₄Cl | - | - | - | 50 mL | For quenching the reaction. |
| Diethyl Ether | - | - | - | 100 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g | For drying the organic phase. |
| Expected Product | |||||
| This compound | 243.12 | - | - | Yield: 60-70% (typical) | Theoretical yield: 2.43 g. Expected: ~1.46 - 1.70 g. |
Experimental Protocol
A. Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow to cool to room temperature.
-
Reagent Addition: Place the magnesium turnings (0.29 g) and a small crystal of iodine in the reaction flask.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 6-bromo-1-benzothiophene (2.13 g) in 15 mL of anhydrous THF.
-
Formation: Add approximately 1-2 mL of the 6-bromo-1-benzothiophene solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once initiated, add the remaining solution of 6-bromo-1-benzothiophene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional hour until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
B. Reaction with Formaldehyde
-
Formaldehyde Generation: In a separate flask, gently heat dried paraformaldehyde (0.45 g) to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a wide-bore tube into the stirred Grignard solution, which has been cooled to 0 °C in an ice bath.
-
Reaction: Continue the addition of formaldehyde gas for approximately 30-45 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
C. Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Workflow Diagram
Protocol 2: Synthesis via Reduction of Ethyl 6-bromobenzothiophene-2-carboxylate
This protocol details the reduction of the corresponding ethyl ester to the primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent. This method is often high-yielding for the preparation of primary alcohols from esters.
Reaction Scheme:
Ethyl 6-bromobenzothiophene-2-carboxylate + LiAlH₄ → this compound
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Notes |
| Ethyl 6-bromobenzothiophene-2-carboxylate | 299.17 | 1.0 | 10.0 | 2.99 g | Starting material. Must be anhydrous. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.0 | 10.0 | 0.38 g | Highly reactive with water. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL | Reaction solvent. |
| Water | 18.02 | - | - | 0.4 mL | Fieser work-up. |
| 15% Aqueous NaOH | - | - | - | 0.4 mL | Fieser work-up. |
| Water | 18.02 | - | - | 1.2 mL | Fieser work-up. |
| Diethyl Ether | - | - | - | 100 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g | For drying the organic phase. |
| Expected Product | |||||
| This compound | 243.12 | - | - | Yield: >90% (reported) | Theoretical yield: 2.43 g. Expected: >2.19 g. |
Experimental Protocol
A. Reaction Setup and Execution
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow to cool to room temperature.
-
LiAlH₄ Suspension: Under a nitrogen atmosphere, carefully add lithium aluminum hydride (0.38 g) to 20 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.
-
Ester Addition: Dissolve ethyl 6-bromobenzothiophene-2-carboxylate (2.99 g) in 30 mL of anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
B. Work-up and Purification (Fieser Method)
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the sequential, dropwise addition of:
-
0.4 mL of water
-
0.4 mL of 15% aqueous NaOH solution
-
1.2 mL of water
-
-
Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Drying and Concentration: Transfer the filtrate to a separatory funnel and separate the layers if any are present. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.
Workflow Diagram
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (6-bromo-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene scaffolds are a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the benzothiophene core is crucial for the development of novel therapeutic agents and advanced materials.[4] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of complex benzothiophene derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (6-bromo-1-benzothiophen-2-yl)methanol, a key intermediate for the synthesis of diverse molecular architectures. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are outlined below, offering a comprehensive guide for researchers in drug discovery and organic synthesis.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1-benzothiophen-2-yl)methanol Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[6] This reaction is widely utilized for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Experimental Protocol: General Procedure
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (6-aryl-1-benzothiophen-2-yl)methanol derivative.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (6-phenyl-1-benzothiophen-2-yl)methanol | 92 |
| 2 | 4-Methoxyphenylboronic acid | (6-(4-methoxyphenyl)-1-benzothiophen-2-yl)methanol | 88 |
| 3 | 3-Pyridinylboronic acid | (6-(pyridin-3-yl)-1-benzothiophen-2-yl)methanol | 75 |
| 4 | 4-Fluorophenylboronic acid | (6-(4-fluorophenyl)-1-benzothiophen-2-yl)methanol | 95 |
Experimental Workflow: Suzuki-Miyaura Coupling
II. Sonogashira Coupling: Synthesis of (6-Alkynyl-1-benzothiophen-2-yl)methanol Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated building blocks.[7][8]
Reaction Scheme:
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove solid byproducts, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (6-(Phenylethynyl)-1-benzothiophen-2-yl)methanol | 85 |
| 2 | Ethynyltrimethylsilane | (6-((Trimethylsilyl)ethynyl)-1-benzothiophen-2-yl)methanol | 90 |
| 3 | 1-Hexyne | (6-(Hex-1-yn-1-yl)-1-benzothiophen-2-yl)methanol | 78 |
| 4 | 3-Ethynylpyridine | (6-(Pyridin-3-ylethynyl)-1-benzothiophen-2-yl)methanol | 72 |
Experimental Workflow: Sonogashira Coupling
III. Buchwald-Hartwig Amination: Synthesis of (6-Amino-1-benzothiophen-2-yl)methanol Derivatives
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[9][10]
Reaction Scheme:
Experimental Protocol: General Procedure
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a suitable ligand if not using a precatalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or toluene. Add a strong base, for instance, a solution of LiHMDS in THF (2.0 equiv.) or solid NaOtBu (1.4 equiv.), to the stirred reaction mixture.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 65-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | (6-(Phenylamino)-1-benzothiophen-2-yl)methanol | 82 |
| 2 | Morpholine | (6-Morpholino-1-benzothiophen-2-yl)methanol | 93 |
| 3 | Benzylamine | (6-(Benzylamino)-1-benzothiophen-2-yl)methanol | 85 |
| 4 | N-Methylaniline | (6-(Methyl(phenyl)amino)-1-benzothiophen-2-yl)methanol | 79 |
Catalytic Cycle: Buchwald-Hartwig Amination
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide efficient and versatile methods for the synthesis of a diverse array of functionalized benzothiophene derivatives. These protocols serve as a robust starting point for researchers in medicinal chemistry and drug development to generate novel compounds for biological screening and the exploration of structure-activity relationships. The adaptability of these reactions allows for the introduction of a wide range of functionalities, paving the way for the discovery of new therapeutic agents.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Oxidation of (6-bromo-1-benzothiophen-2-yl)methanol to the Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of (6-bromo-1-benzothiophen-2-yl)methanol to its corresponding aldehyde, 6-bromo-1-benzothiophene-2-carbaldehyde. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates, as the benzothiophene core is a key pharmacophore in numerous drugs.[1] The protocols outlined below utilize two common and effective methods for the selective oxidation of primary alcohols to aldehydes: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups or heterocyclic systems such as the benzothiophene moiety, it is crucial to employ mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or degradation of the starting material. The Swern and Dess-Martin oxidations are widely recognized for their mild reaction conditions, broad functional group tolerance, and high yields, making them suitable for the synthesis of 6-bromo-1-benzothiophene-2-carbaldehyde.[2][3] While the direct oxidation of this compound is a common synthetic step, this application note provides standardized protocols to ensure reproducibility and high purity of the desired aldehyde.[4][5]
Comparative Overview of Oxidation Protocols
The choice of oxidation method can depend on several factors including scale, available reagents, and sensitivity of the substrate to specific conditions. The following table summarizes the key parameters for the two protocols detailed in this document.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride | Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) |
| Typical Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 1 - 3 hours | 0.5 - 2 hours |
| Work-up | Quenching with water, extraction | Quenching with sodium thiosulfate solution, extraction |
| Key Byproducts | Dimethyl sulfide (volatile, strong odor), CO, CO₂ | Iodinane, acetic acid |
| Advantages | Mild conditions, suitable for acid-sensitive substrates.[2] | Mild, neutral pH, short reaction times, high yields.[3] |
| Disadvantages | Requires cryogenic temperatures, produces malodorous byproduct.[2] | Reagent can be explosive under certain conditions.[6] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is based on the widely used Swern oxidation procedure, which employs in-situ generated chloro(dimethyl)sulfonium chloride as the oxidant.[2][7]
Materials and Reagents:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature is maintained below -65 °C. Stir the resulting mixture at -78 °C for 15 minutes.
-
Addition of the Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir the mixture at -78 °C for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, and then slowly warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1-benzothiophene-2-carbaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a mild and efficient oxidation at room temperature.[3][6]
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the solution, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-bromo-1-benzothiophene-2-carbaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of this compound to the corresponding aldehyde using the two described methods.
Caption: General workflow for the oxidation of the starting material to the final aldehyde product.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with care.
-
The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[2]
-
Dess-Martin Periodinane is a potentially explosive compound and should be handled with care, avoiding heat and shock.[6]
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Derivatization of the Hydroxyl Group of (6-bromo-1-benzothiophen-2-yl)methanol
Introduction
(6-bromo-1-benzothiophen-2-yl)methanol is a heterocyclic compound featuring a benzothiophene core, a bromine substituent, and a primary hydroxymethyl group.[1] This structure serves as a versatile scaffold in medicinal chemistry and materials science. The hydroxyl group at the 2-position is a key functional handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. Derivatization of this hydroxyl group is crucial for several applications, including the development of prodrugs, modulation of physicochemical properties such as lipophilicity and solubility, structure-activity relationship (SAR) studies, and the preparation of analytical standards for techniques like gas chromatography-mass spectrometry (GC-MS).[2][3][4] This compound has also been identified as a potential cleavable linker in the field of proteomics, further highlighting the importance of its targeted derivatization.[1]
These notes provide detailed protocols for common derivatization strategies—esterification, etherification, and activation—of the hydroxyl group of this compound.
Derivatization Strategies & Rationale
The primary alcohol of this compound is a nucleophilic site amenable to various chemical transformations.[1][5] The choice of strategy depends on the desired functionality and application.
-
Esterification : Converts the alcohol into an ester. This is often employed to create prodrugs, as esters can be hydrolyzed in vivo by esterase enzymes to release the active parent alcohol. Esterification can also modify the compound's lipophilicity and cell permeability. Common methods include reaction with acid chlorides or anhydrides in the presence of a base.[2]
-
Etherification : Forms an ether linkage, which is generally more stable to hydrolysis than an ester linkage. This modification is useful for permanently altering steric bulk, hydrogen bonding capacity, and solubility. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard approach.[2]
-
Activation for Nucleophilic Substitution : The hydroxyl group itself is a poor leaving group.[6] To facilitate displacement by a wide range of nucleophiles, it can be "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate.[5] This creates an excellent leaving group, enabling the introduction of various other functional groups (e.g., azides, cyanides, amines).
-
Silylation : This strategy is primarily used for analytical purposes. The hydroxyl group is converted into a less polar and more volatile trimethylsilyl (TMS) ether, which improves its chromatographic behavior and thermal stability for GC-MS analysis.[2][3]
References
- 1. Buy this compound | 374933-76-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocol for the Purification of (6-bromo-1-benzothiophen-2-yl)methanol Derivatives by Column Chromatography
Introduction
(6-bromo-1-benzothiophen-2-yl)methanol and its derivatives are important heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] As with many synthetic intermediates, achieving high purity is crucial for their use in subsequent reactions and biological evaluations.[2] This document provides a detailed protocol for the purification of this compound derivatives from crude reaction mixtures using silica gel column chromatography.[2] The methodologies described are adapted from established procedures for the purification of various benzothiophene derivatives.[4][5][6][7]
Data Presentation
Since specific experimental data for the column chromatography of this compound is not extensively available in public literature, the following table serves as a template for researchers to systematically record their experimental results. This will aid in the optimization and reproducibility of the purification protocol.[2]
| Parameter | Value | Units | Notes |
| Mass of Crude Product | g | ||
| Mass of Purified Product | g | ||
| Yield | % | Calculated as (Mass of Purified Product / Mass of Crude Product) x 100 | |
| Purity (before purification) | % | Determined by HPLC, GC, or NMR | |
| Purity (after purification) | % | Determined by HPLC, GC, or NMR | |
| TLC Conditions | |||
| Stationary Phase | e.g., Silica gel 60 F254 | ||
| Mobile Phase | e.g., Hexane:Ethyl Acetate (v/v) | ||
| Rf of Product | |||
| Rf of Impurity 1 | |||
| Rf of Impurity 2 | |||
| Column Chromatography Conditions | |||
| Stationary Phase | e.g., Silica Gel (230-400 mesh)[4] | ||
| Column Dimensions (Diameter x Length) | cm | ||
| Mobile Phase (Eluent System) | e.g., Hexane:Ethyl Acetate gradient | ||
| Elution Volume | mL or L |
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound derivatives. Optimization may be necessary based on the specific derivative and the impurities present in the crude mixture.
Materials and Reagents
-
Crude this compound derivative
-
Silica gel (for column chromatography, e.g., 230-400 mesh)[4]
-
Silica gel plates for Thin Layer Chromatography (TLC) (e.g., Silica gel 60 F254)
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate or magnesium sulfate
-
Cotton or glass wool
-
Sand, washed and dried
Apparatus
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Rotary evaporator
-
TLC chambers and capillaries
-
UV lamp (254 nm)
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[8] The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.[8]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio and gradually increase the polarity).
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent system to achieve the desired separation and Rf value. For more polar derivatives, a system of dichloromethane and methanol may be necessary.[8]
Column Preparation
-
Securely clamp a glass column of an appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a hexane:ethyl acetate mixture).[4]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
For compounds with poor solubility in the eluent, dry loading is recommended.[8]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[4]
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[4][8]
-
Carefully add this powder to the top of the prepared column.[4]
Elution and Fraction Collection
-
Begin eluting the column with the initial, low-polarity mobile phase determined by TLC.[4]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4] For example, a gradient from 100% hexane to a 95:5 mixture of hexane:ethyl acetate is often effective.[4]
-
Collect the eluent in fractions using test tubes or a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[2]
-
Combine the fractions that contain the pure product.
Isolation of the Purified Product
-
Remove the solvent from the combined pure fractions using a rotary evaporator.[9]
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield.
-
Assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR spectroscopy.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound derivatives.
Logical Relationship of Key Parameters
Caption: Key parameters influencing chromatographic separation.
References
Application Notes and Protocols for the Characterization of (6-bromo-1-benzothiophen-2-yl)methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of various products derived from (6-bromo-1-benzothiophen-2-yl)methanol. The benzothiophene scaffold is a prominent heterocyclic motif in numerous biologically active compounds, and the functionalization of this core structure is a key strategy in medicinal chemistry and drug discovery. The protocols outlined below describe common transformations of this compound, including oxidation, reduction, and palladium-catalyzed cross-coupling reactions.
Introduction to this compound and its Reactivity
This compound is a versatile building block in organic synthesis. Its structure features a bromo-substituted benzothiophene core with a primary alcohol at the 2-position. This arrangement allows for a variety of chemical modifications at three key positions: the hydroxyl group, the bromine atom, and the thiophene ring itself. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or potentially converted to other functional groups. These transformations open avenues for the synthesis of a wide array of derivatives for screening in drug discovery programs. Benzothiophene derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Data Presentation: Summary of Reactions and Products
The following table summarizes the key reactions performed on this compound and the characteristics of the resulting products.
| Starting Material | Reaction Type | Product | Reagents and Conditions | Typical Yield (%) | Product Molecular Formula | Product Molecular Weight ( g/mol ) |
| This compound | Oxidation | 6-bromo-1-benzothiophene-2-carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | 80-90 | C₉H₅BrOS | 241.11 |
| This compound | Oxidation | 6-bromo-1-benzothiophene-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone), 0 °C to Room Temperature | 75-85 | C₉H₅BrO₂S | 257.11 |
| 6-bromo-1-benzothiophene-2-carboxylic acid | Reduction | This compound | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0 °C to Reflux | 90-95 | C₉H₇BrOS | 243.12 |
| This compound | Heck Coupling | (E)-6-bromo-2-(styryl)-1-benzothiophene | Styrene, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100-120 °C | 70-80 | C₁₇H₁₁BrS | 327.24 |
| This compound | Sonogashira Coupling | 6-bromo-2-(phenylethynyl)-1-benzothiophene | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temperature | 85-95 | C₁₇H₉BrS | 325.23 |
Spectroscopic Data of Key Products
The following tables provide representative ¹H and ¹³C NMR data for the synthesized compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| 6-bromo-1-benzothiophene-2-carbaldehyde | 10.08 (s, 1H, CHO), 7.99 (s, 1H, H-3), 7.95-7.84 (m, 2H, Ar-H), 7.54-7.38 (m, 2H, Ar-H) |
| 6-bromo-1-benzothiophene-2-carboxylic acid | 13.57 (bs, 1H, COOH), 8.23 (d, J = 2.0 Hz, 1H, Ar-H), 8.12 (s, 1H, H-3), 8.02 (d, J = 8.6 Hz, 1H, Ar-H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H, Ar-H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | δ (ppm), Assignment |
| 6-bromo-1-benzothiophene-2-carbaldehyde | 183.5 (CHO), 143.2 (C), 141.8 (C), 138.5 (CH), 130.2 (CH), 127.8 (CH), 125.4 (CH), 123.1 (C), 118.9 (C) |
| 6-bromo-1-benzothiophene-2-carboxylic acid | 163.48 (COOH), 142.6 (C), 137.59 (C), 135.82 (C), 132.07 (CH), 129.89 (CH), 127.20 (CH), 125.84 (CH), 122.60 (C) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-bromo-1-benzothiophene-2-carboxylic acid
This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[1][2][3]
Materials:
-
6-bromo-1-benzothiophene-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Oxidation of this compound to 6-bromo-1-benzothiophene-2-carbaldehyde
This protocol outlines the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-bromo-1-benzothiophene-2-carbaldehyde.[4]
Protocol 3: Heck Coupling of this compound with Styrene
This protocol describes a palladium-catalyzed Heck coupling reaction to form a C-C bond at the 6-position.[5][6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add potassium carbonate (2.0 eq.) and anhydrous DMF.
-
Add styrene (1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-2-(hydroxymethyl)-6-(styryl)-1-benzothiophene.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and characterization.
Potential Signaling Pathways and Biological Relevance
Benzothiophene derivatives are known to interact with a variety of biological targets. While the specific pathways for the derivatives described herein are yet to be fully elucidated, related compounds have been shown to act as inhibitors of enzymes such as 5-lipoxygenase and as modulators of receptors like the estrogen receptor. The synthesized compounds could be screened against a panel of kinases, proteases, or nuclear receptors to identify potential biological activities.
Caption: Potential mechanism of action for benzothiophene derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromo-benzothiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of Suzuki coupling reactions involving bromo-benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield of my desired coupled product. What are the common causes?
A1: Low or no yield in Suzuki couplings with bromo-benzothiophenes can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and often substrate-specific. A systematic optimization of these parameters is recommended.[2]
-
Poor Reagent Quality: Impurities in starting materials or solvents can poison the palladium catalyst.[1] Ensure all reagents are of appropriate purity and solvents are anhydrous and degassed.[3]
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.[4] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this.[5]
-
Catalyst Inhibition by Sulfur: The sulfur atom in the benzothiophene ring can sometimes coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can often overcome this issue.[1][6]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[7] To minimize this:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture.[5] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (15-30 minutes) are effective.[5][8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]
-
Use High-Purity Reagents: Ensure your starting materials and reagents are free from oxidative impurities.
Q3: My reaction is producing dehalogenated bromo-benzothiophene as a major byproduct. What causes this and how can it be prevented?
A3: Dehalogenation can occur under certain Suzuki coupling conditions. Key factors include:
-
Base and Solvent Choice: The presence of water can sometimes promote dehalogenation.[9] While aqueous conditions are common for Suzuki reactions, if dehalogenation is a significant issue, consider screening anhydrous solvent systems or different bases.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
Q4: Which palladium catalyst and ligand combination is best for coupling with bromo-benzothiophenes?
A4: The optimal catalyst-ligand system can be substrate-dependent. However, for heteroaryl bromides like bromo-benzothiophenes, certain combinations are generally more effective:
-
For General Reactivity: Pd(PPh₃)₄ and Pd(OAc)₂ with PPh₃ are common starting points.[5][10]
-
For Challenging Couplings: Electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos are often superior, as they promote the oxidative addition step and stabilize the catalytic species.[5][6] Modern pre-catalysts incorporating these ligands (e.g., XPhos Pd G4) can also be highly effective.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield Suzuki coupling reactions with bromo-benzothiophenes.
Troubleshooting Workflow: Low Yield
Caption: A decision workflow for troubleshooting low-yield Suzuki reactions.
Data on Reaction Condition Optimization
The following tables summarize how different reaction parameters can influence the yield of the arylated benzothiophene product.
Table 1: Effect of Catalyst and Ligand
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate | A good starting point for optimization.[5] |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Good | Effective for many standard couplings.[12] |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High | Buchwald ligands like SPhos are often superior for heteroaryl halides.[5][6] |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | Variable | Can be effective but requires higher temperatures.[5] |
Table 2: Effect of Base and Solvent
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good | A common and generally effective system.[5][10] |
| 2 | Pd(OAc)₂/PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Often Higher | K₃PO₄ is a stronger base and can improve yields, especially for less reactive boronic acids.[10] |
| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | High | Cesium carbonate is a strong base that can be very effective, though more expensive.[12] |
| 4 | Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80-100 | Good | Alternative solvent systems can be beneficial for substrate solubility.[13] |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Anhydrous Toluene | 100 | High | Anhydrous conditions can sometimes prevent side reactions like dehalogenation. |
Experimental Protocols
General Protocol for Suzuki Coupling of Bromo-benzothiophene
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-benzothiophene with an arylboronic acid.
Materials:
-
Bromo-benzothiophene (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and brine for workup
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-benzothiophene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst (and ligand, if used separately) to the flask.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[5]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[5]
Visualizations
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of Heterocyclic Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving heterocyclic halides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components and conditions for a successful Sonogashira coupling reaction?
A1: The essential components are a palladium catalyst (often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), a base (usually an amine like triethylamine or diisopropylamine), and an inert atmosphere.[1][2] The reaction is typically run under mild, anhydrous, and anaerobic conditions to prevent catalyst decomposition and side reactions.[1][3]
Q2: What is the general reactivity order for heterocyclic halides in Sonogashira coupling?
A2: The reactivity of the halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1] Heterocyclic iodides can often be coupled at room temperature, while bromides may require heating.[1][3] Chlorides are the least reactive and often require more specialized catalysts, ligands, and higher temperatures to achieve good yields.[4]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established and often preferred.[3][5][6][7] The primary advantage of omitting copper is the prevention of the most common side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[3][5][8][9] These reactions may, however, require different ligands, higher temperatures, or more reactive halides to proceed efficiently.[1][8]
Q4: My reaction solution turned black. What does this indicate?
A4: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution.[1] This deactivation leads to a loss of catalytic activity and is a common cause of low or no product yield. It can be triggered by impurities, inappropriate solvent choice (some evidence suggests THF may promote it), or excessively high temperatures.[1][10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield with Starting Material Recovery
Question: My Sonogashira reaction is not proceeding, and I'm recovering my heterocyclic halide. What are the likely causes and how can I fix it?
Answer: This issue typically points to a problem with catalyst activity or insufficiently reactive conditions. A systematic check of the following is recommended:
-
Catalyst and Reagent Quality:
-
Palladium Catalyst: Ensure the palladium source is active. Pd(0) catalysts like Pd(PPh₃)₄ can degrade over time. Consider using a fresh batch or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[3]
-
Copper(I) Iodide: CuI can degrade upon exposure to air and light. Use a fresh, off-white or light tan colored bottle.[1]
-
Purity of Halide and Alkyne: Impurities in the starting materials can poison the catalyst. Purify if necessary.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under an inert atmosphere.[1]
-
Temperature: The oxidative addition of the heterocyclic halide to the palladium center is often the rate-limiting step.[8] If you are using a less reactive halide (bromide or chloride), the temperature may be too low.[11] Consider increasing the temperature, potentially using a sealed vessel for solvents with low boiling points.[10][11]
-
Solvent and Base: Ensure the solvent and amine base are anhydrous. Water can interfere with the catalytic cycle. The base must be present in sufficient excess to neutralize the hydrogen halide byproduct.[1]
-
-
Ligand Choice:
-
For unreactive heterocyclic chlorides or electron-rich bromides, standard phosphine ligands like PPh₃ may not be sufficient. Switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like X-Phos) or N-heterocyclic carbene (NHC) ligands can dramatically improve reactivity.[12][13][14][15]
-
Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this side reaction?
Answer: The formation of a diyne product results from the copper-catalyzed oxidative homocoupling of the alkyne, known as the Glaser or Hay coupling.[8][9] This is one of the most common side reactions in standard Sonogashira protocols.
-
Minimize Oxygen: This reaction is promoted by oxygen.[3][16] Rigorous exclusion of air through proper degassing techniques is the first and most critical step.[1]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to omit the copper co-catalyst entirely.[3][5][6] This may require adjusting other parameters:
-
Use a Hydrogen Atmosphere: It has been demonstrated that performing the reaction under a diluted hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) can significantly reduce the amount of homocoupling product to as low as 2%.[16][17]
Issue 3: Reaction Stalls or Yields Plateau at Low Conversion
Question: The reaction starts but seems to stop before the heterocyclic halide is fully consumed. What could be the cause?
Answer: This often points to catalyst instability or deactivation over the course of the reaction.
-
Catalyst Decomposition (Palladium Black): As mentioned, the formation of palladium black indicates catalyst death.[1] To mitigate this:
-
Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.
-
Use Robust Ligands: Bulky phosphine or NHC ligands can create more stable palladium complexes that are less prone to decomposition.[12]
-
Lower Catalyst Loading (with efficient ligand): Sometimes, high catalyst concentrations can promote aggregation and decomposition. Using a highly efficient ligand may allow for lower catalyst loading, which can improve overall stability.
-
-
Inhibition by Heterocycle: Nitrogen-containing heterocycles (like pyridines or pyrimidines) can act as ligands for the palladium or copper centers, potentially inhibiting catalysis.[3] If your substrate is a potent ligand, you may need to:
-
Increase Catalyst/Ligand Loading: A higher initial concentration may be needed to overcome substrate inhibition.
-
Choose a Different Ligand: Select a ligand that binds more strongly to palladium than your heterocyclic substrate.
-
Data Summary Tables
Table 1: Influence of Halide and Catalyst System on Reaction Conditions
| Heterocyclic Halide (Het-X) | Typical Catalyst System | Typical Temperature | Key Considerations |
| Het-Iodide | Pd(PPh₃)₄ / CuI | Room Temp - 50 °C | Most reactive; susceptible to Glaser coupling under aerobic conditions.[1] |
| Het-Bromide | PdCl₂(PPh₃)₂ / CuI | 50 °C - 100 °C | Requires heating; reactivity depends on the electronic nature of the heterocycle.[11] |
| Het-Chloride | Pd(OAc)₂ + Bulky Ligand | 80 °C - 120 °C | Least reactive; often requires specialized, electron-rich ligands (e.g., X-Phos) and copper-free conditions.[4][8] |
Table 2: Comparison of Standard vs. Copper-Free Conditions for Suppressing Homocoupling
| Parameter | Standard Sonogashira (with CuI) | Copper-Free Sonogashira |
| Primary Side Reaction | Alkyne Homocoupling (Glaser)[8][9] | Slower reaction rates, potential for catalyst decomposition |
| Oxygen Sensitivity | High (promotes homocoupling)[3] | Moderate (can still lead to Pd black)[1] |
| Typical Substrates | Aryl/Heteroaryl Iodides and Bromides | Aryl/Heteroaryl Bromides and Chlorides (with appropriate ligands)[8] |
| Key Advantage | Faster reaction rates at lower temperatures[3] | Elimination of Glaser coupling byproducts[5][6] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of a Heteroaryl Bromide
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the heteroaryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed triethylamine (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol).
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a Heteroaryl Chloride
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the heteroaryl chloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as X-Phos (0.04 mmol, 4 mol%).
-
Base and Solvent: Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol) and 5 mL of an anhydrous, degassed solvent such as dioxane or toluene.
-
Reagent Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchmap.jp [researchmap.jp]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting failed Grignard reagent formation with bromo-aromatics
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from bromo-aromatics.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What is the most common reason for initiation failure?
A1: The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2][3] This layer prevents the bromo-aromatic compound from reaching the reactive magnesium surface. Additionally, even trace amounts of moisture in the glassware or solvents will quench the reaction as the Grignard reagent is a very strong base.[1][4][5][6]
Q2: I observed a brief period of bubbling, but the reaction stopped. What happened?
A2: This scenario often indicates that a small amount of Grignard reagent formed, but was then consumed by quenching agents. The most common culprits are residual water in the apparatus or solvent, or atmospheric moisture entering the system. Ensure all components are rigorously dry and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
Q3: The reaction mixture has turned dark brown or black, and I'm getting a low yield of my desired product. What is causing this?
A3: A dark coloration can indicate decomposition or significant side reactions, possibly due to overheating or impurities.[7] A major side reaction for bromo-aromatics is Wurtz-type homocoupling, where the formed Grignard reagent reacts with unreacted bromo-aromatic to form a biphenyl byproduct (e.g., Ph-Ph from Ph-Br).[1][8] This is often favored by high temperatures and high local concentrations of the aryl bromide.[2]
Q4: How can I confirm that my Grignard reagent has formed before proceeding to the next step?
A4: There are several methods to confirm formation:
-
Visual Observation: Successful initiation is often accompanied by the disappearance of the iodine color (if used as an activator), the solution turning cloudy and grayish-brown, and gentle, spontaneous reflux from the exothermic reaction.[9][10][11]
-
Chemical Test: A simple qualitative test is to take a drop of the reaction mixture and add it to a solution of iodine in ether. The disappearance of the iodine color indicates the presence of the Grignard reagent.[12]
-
Quench and Analyze: An aliquot of the reaction mixture can be quenched with water or D₂O. Subsequent analysis by GC or NMR will show the formation of the corresponding arene (Ar-H) or deuterated arene (Ar-D), confirming the reagent was present.[11][12]
-
Titration: To determine the exact concentration (yield) of the Grignard reagent, a sample can be titrated against a standard solution, for example, using iodine.[12][13]
Q5: Is THF or diethyl ether a better solvent for forming Grignard reagents from bromo-aromatics?
A5: Both are common solvents, but tetrahydrofuran (THF) is often preferred for less reactive aryl halides, like bromo-aromatics, as it is a more effective coordinating solvent.[7][14] Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle reflux, but THF's higher boiling point (66 °C) can be advantageous for driving sluggish reactions to completion.[2][15]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
Problem 1: Reaction Fails to Initiate
| Possible Cause | Recommended Solution | Citation |
| Inactive Magnesium Surface | Activate the magnesium. The oxide layer must be removed to expose a fresh metal surface. See the Magnesium Activation Methods table below for options. | [1][3] |
| Wet Glassware or Solvents | Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying (>120°C for several hours) and cooling under an inert atmosphere. Use anhydrous grade solvents. | [2][9][16] |
| Low Reactivity of Bromo-aromatic | Use THF as the solvent, as it is better at solvating and stabilizing the Grignard reagent. Gentle warming with a heat gun may be necessary to start the reaction. | [7][10][14] |
| Poor Quality Reagents | Use fresh, high-purity magnesium turnings. Impurities like iron and manganese in the magnesium can be detrimental. Distill the bromo-aromatic if its purity is questionable. | [17][18] |
Problem 2: Low Yield of Grignard Reagent
| Possible Cause | Recommended Solution | Citation |
| Wurtz Coupling Side Reaction | Add the bromo-aromatic solution slowly and dropwise to the magnesium suspension to avoid high local concentrations. Maintain a moderate reaction temperature; avoid excessive refluxing. | [2][8] |
| Incomplete Reaction | Allow sufficient reaction time after the addition of the bromo-aromatic is complete. If the magnesium has not been consumed, continue stirring at room temperature or with gentle warming. | [2] |
| Quenching by Atmosphere | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent ingress of moisture and oxygen. | [4] |
Data Presentation
Table 1: Common Solvents for Aryl Grignard Formation
| Solvent | Boiling Point (°C) | Key Properties & Considerations | Citation |
| Diethyl Ether (Et₂O) | 34.6 | Standard solvent; lower boiling point allows for easy initiation and gentle reflux. Highly flammable. | [2][5] |
| Tetrahydrofuran (THF) | 66 | More effective coordinating solvent, often preferred for less reactive aryl halides. Higher boiling point can help drive reactions to completion. | [7][14][15] |
Table 2: Magnesium Activation Methods
| Activation Method | Description | Pros | Cons | Citation |
| Iodine | Add a small crystal of iodine to the magnesium. The disappearance of the purple/brown color indicates activation. | Simple, effective visual indicator. Etches the magnesium surface. | Can sometimes lead to side products if not used sparingly. | [1][9][16] |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the magnesium suspension. Bubbling (ethene gas) indicates activation. | Highly effective at cleaning the Mg surface by reacting to form MgBr₂ and ethene. | Introduces another reagent into the mixture. | [4][10][17] |
| Mechanical Grinding | Crush the magnesium turnings with a dry glass rod or mortar and pestle before reaction. | Physically breaks the oxide layer to expose fresh metal. | Can be difficult to perform under inert atmosphere; risk of breaking glassware. | [1][4][17] |
| DIBAH | Use a catalytic amount of diisobutylaluminum hydride. | Very reliable and allows for initiation at low temperatures (≤ 20°C for aryl halides). Also acts as a drying agent. | Requires handling of an additional pyrophoric reagent. | [19][20] |
| Sonication | Place the reaction flask in an ultrasonic bath. | Cleans the metal surface via cavitation. Can allow formation in less-than-perfectly-dry solvents. | Requires specialized equipment. | [4][10][21] |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Bromobenzene (5.2 mL, 7.85 g, 50 mmol)
-
Anhydrous diethyl ether or THF (40 mL)
-
Iodine (1 small crystal)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Fit the top of the condenser with a drying tube (containing CaCl₂) or connect to an inert gas line. Allow the apparatus to cool to room temperature under an inert atmosphere.[9][16]
-
Setup: Place the magnesium turnings and the iodine crystal in the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous ether.
-
Initiation: Add approximately 5 mL of the bromobenzene solution to the stirring magnesium turnings. The brown iodine color should fade, and the solution may become cloudy with spontaneous boiling (reflux). If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath until initiation is observed.[9][16][22]
-
Reaction: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, if magnesium remains, continue to stir the mixture for an additional 15-30 minutes (gentle heating may be applied if reflux has ceased) to ensure complete reaction. The final solution should appear cloudy and grayish-brown.[16]
Protocol 2: Confirmation and Titration of Grignard Reagent
Procedure:
-
Prepare Titrant: In a flame-dried vial under an inert atmosphere, accurately weigh ~250 mg of iodine and dissolve it in 2.0 mL of anhydrous THF containing 0.5 M LiCl.[13]
-
Titration: Cool the iodine solution to 0°C. Using a 1 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the dark brown/purple color of the iodine just disappears, resulting in a colorless or light yellow solution.[13]
-
Calculation: Record the volume of Grignard reagent added. The molarity can be calculated based on the moles of I₂ consumed (1 mole of RMgX reacts with 1 mole of I₂). Repeat the titration for accuracy.
Mandatory Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. homework.study.com [homework.study.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. leah4sci.com [leah4sci.com]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
- 17. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of (6-bromo-1-benzothiophen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of (6-bromo-1-benzothiophen-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling reaction.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. The active catalyst is the Pd(0) species; if using a Pd(II) precatalyst, its reduction to the active form may be inefficient.[1][2] Consider using a more robust, air-stable precatalyst.[1] |
| Suboptimal Catalyst Loading | If the initial catalyst loading is very low, it may be insufficient.[3] Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[4][5] |
| Inappropriate Ligand | For electron-rich heterocycles, bulky and electron-rich phosphine ligands like XPhos or SPhos are often necessary to promote the reaction.[3] |
| Oxygen Contamination | The presence of oxygen can deactivate the catalyst.[1][2] Ensure solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Poor Reagent Quality | Impurities in the starting material, coupling partner, or base can poison the catalyst. Use high-purity reagents. |
| Suboptimal Reaction Conditions | The chosen base, solvent, or temperature may not be optimal. A systematic optimization of these parameters is recommended.[6] |
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | Excessively high catalyst loadings can promote side reactions like homocoupling.[3] If high loading was used to address low yield, try to find a balance. |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1][4] Rigorously degas the reaction mixture.[3] |
| Inappropriate Palladium Source | Using a Pd(II) precatalyst can sometimes lead to homocoupling of the boronic acid partner.[4] Consider using a Pd(0) source like Pd(PPh₃)₄.[4] |
| Slow Reaction Kinetics | If the desired cross-coupling is slow, side reactions can become more prominent. Optimizing the ligand and other reaction parameters to accelerate the main reaction can suppress side product formation.[7] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Excessively high temperatures can lead to catalyst agglomeration and precipitation.[5][7] |
| Insufficient Ligand | The ligand stabilizes the active Pd(0) species. An insufficient amount of ligand can lead to catalyst decomposition.[7] Consider increasing the ligand-to-palladium ratio. |
| Oxygen or Impurities | As with other issues, oxygen and impurities can contribute to catalyst deactivation and decomposition.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of an aryl bromide like this compound?
A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3][5] For highly optimized systems, it's often possible to reduce the loading to below 1 mol%.[6]
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can sometimes increase the rate of a slow reaction, excessively high concentrations can lead to the formation of side products, such as homocoupling products, and can complicate product purification due to residual catalyst.[3] Overly high concentrations can also lead to catalyst decomposition, observed as the formation of palladium black.[3]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand is critical for stabilizing the active catalyst and influencing its reactivity.[3] Bulky, electron-rich phosphine ligands can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity.[3][5] The optimal palladium-to-ligand ratio is also a key parameter to optimize.
Q4: What are the initial indicators that my catalyst loading might be suboptimal?
A4: Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[3] Visual cues, such as the formation of palladium black, can indicate catalyst decomposition, which might be related to the loading or other reaction conditions.[3]
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a general workflow for optimizing the catalyst loading for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos) in the reaction solvent. Add the appropriate volume of this solution to the reaction vessel to achieve the desired catalyst loading (e.g., start with a screening of 1, 3, and 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, THF) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Typical Starting Conditions for Catalyst Loading Optimization
| Parameter | Recommended Starting Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates.[5] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts like Pd(OAc)₂ require in-situ reduction.[5] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often superior.[5] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases may be needed for less reactive partners.[5] |
| Solvent | Dioxane/H₂O, Toluene, THF | A co-solvent of water is often necessary for Suzuki couplings.[5] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive partners.[5] |
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Benzothiophene Synthesis: A Technical Support Center for Byproduct Prevention
Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the synthesis of benzothiophenes. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of benzothiophene and its derivatives, focusing on minimizing byproduct formation to improve yield and purity.
Issue 1: Low Yield and Black Precipitate in Palladium-Catalyzed Cross-Coupling Reactions
A common issue in palladium-catalyzed reactions is the formation of a black precipitate, identified as palladium black, which leads to a significant drop in the yield of the desired benzothiophene.[1]
Potential Causes:
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black.[1]
-
Oxygen Sensitivity: Phosphine ligands used in the reaction can be sensitive to oxygen, and their oxidation can lead to the loss of the ligand and subsequent precipitation of palladium.[1]
-
Ligand Instability: The chosen ligand may not be stable under the reaction conditions, or the palladium-to-ligand ratio may be suboptimal.[1]
-
High Temperatures: Elevated reaction temperatures can accelerate the decomposition of the catalyst.[1]
Solutions:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[1]
-
Use High-Quality Reagents: Ensure that the palladium precursor and ligands are pure and have been stored under appropriate conditions to prevent degradation.[1]
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium is crucial for maintaining the stability and activity of the catalyst. A screening of different ratios may be necessary to find the optimal conditions for a specific reaction.[1]
-
Control Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize catalyst decomposition.[1]
Issue 2: Formation of Homocoupled Alkyne Byproduct in Sonogashira Coupling
A significant side reaction in Sonogashira couplings is the homocoupling of terminal alkynes, often referred to as Glaser coupling, which reduces the yield of the desired 2-substituted benzothiophene.[2][3]
Potential Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[2][3]
-
Copper(I) Co-catalyst: The copper co-catalyst, while essential for the Sonogashira reaction, also catalyzes the homocoupling side reaction.[2][3]
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is slow, the terminal alkyne has a greater opportunity to undergo homocoupling.[3]
Solutions:
-
Implement Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to perform the reaction in the absence of a copper co-catalyst. While this may necessitate higher reaction temperatures or more active palladium catalysts, it eliminates the primary pathway for this side reaction.[3]
-
Ensure Anaerobic Conditions: Rigorously exclude air from the reaction mixture by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2][3]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]
-
Use a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce oxidative homocoupling.[4]
Issue 3: Formation of Isomeric Byproducts in Intramolecular Cyclization
Intramolecular cyclization reactions for the synthesis of benzothiophenes can often lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Potential Causes:
-
Lack of Regiocontrol: The cyclization precursor may have multiple reactive sites that can participate in the ring-closing reaction, leading to different isomers.
-
Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly influence the regioselectivity of the cyclization. For instance, using polyphosphoric acid (PPA) for the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Solutions:
-
Strategic Choice of Starting Materials: Design the cyclization precursor to favor the formation of the desired regioisomer. This may involve the use of protecting groups or directing groups to block unwanted reaction pathways.
-
Optimization of Reaction Conditions: Systematically vary the reaction parameters, such as the acid catalyst (e.g., methanesulfonic acid instead of PPA), solvent, and temperature, to maximize the yield of the desired isomer.[5]
-
Use of a Cation Exchange Resin: Employing a cation exchange resin as the catalyst can improve the regioselectivity and simplify the workup procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzothiophenes?
A1: The primary synthetic strategies for preparing benzothiophenes include:
-
Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Methods like the Sonogashira coupling involve the reaction of an ortho-substituted halobenzene with a sulfur source.[2]
-
Intramolecular Cyclization: This approach utilizes the cyclization of precursors such as aryl sulfides or aryl thioacetals. A common example is the electrophilic cyclization of o-alkynyl thioanisoles.[2]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is used to synthesize highly substituted 2-aminothiophenes, which can serve as precursors for certain benzothiophene derivatives.[2]
-
Fiesselmann-Hauptmann Reaction: This method involves the reaction of thiophenols with α-haloketones or α-haloaldehydes.[2]
Q2: How can I improve the regioselectivity between C2 and C3 functionalization of the benzothiophene core?
A2: Benzothiophenes typically undergo electrophilic substitution at the C3 position.[6] To achieve selective C2 functionalization, directed metalation strategies are often employed. For instance, lithiation of benzothiophene at a low temperature followed by quenching with an electrophile can provide C2-substituted products. The choice of directing group and reaction conditions is critical for achieving high regioselectivity.
Q3: My crude benzothiophene product is impure. What are the recommended purification techniques?
A3: The two most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent (e.g., mixtures of hexane and ethyl acetate) is crucial and should be optimized based on the polarity of the compounds to be separated.
-
Recrystallization: This technique is suitable for purifying solid products. The selection of an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is key to successful recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Homocoupling in Sonogashira Reactions
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | Nitrogen | ~10 | Low (25%) |
| 2 | Pd(PPh₃)₄ | Et₃N | THF | 80 | Argon (Copper-Free) | <2 | High |
| 3 | Pd(OAc)₂ / CuI | Et₃N | Toluene | 100 | Nitrogen | Significant | Moderate |
| 4 | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | H₂ / N₂ | ~2 | Very Good |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[3][4]
Table 2: Influence of Catalyst and Oxidant on C2-Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (mol%) | Cu Salt (equiv) | Solvent | Yield of 2-Phenylbenzo[b]thiophene 1,1-dioxide (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.0) | 1,4-Dioxane | 39 |
| 2 | PdCl₂ (10) | Cu(OAc)₂ (2.0) | 1,4-Dioxane | 25 |
| 3 | Pd(TFA)₂ (10) | Cu(OAc)₂ (2.0) | 1,4-Dioxane | 75 |
| 4 | Pd(OAc)₂ (10) | CuCl₂ (2.0) | 1,4-Dioxane | 15 |
| 5 | Pd(OAc)₂ (10) | Cu(OTf)₂ (2.0) | 1,4-Dioxane | 55 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[7]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize the formation of homocoupled byproducts by eliminating the copper co-catalyst.[3]
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl or vinyl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Gewald Aminothiophene Synthesis
This protocol describes a general procedure for the Gewald three-component reaction.
-
Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is typically poured into ice-water. The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting logic for Sonogashira homocoupling.
Caption: General experimental workflow for benzothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
How to improve the solubility of (6-bromo-1-benzothiophen-2-yl)methanol in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (6-bromo-1-benzothiophen-2-yl)methanol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Currently, there is no specific quantitative solubility data publicly available for this compound. However, based on the general solubility characteristics of the parent compound, benzothiophene, it is expected to be soluble in many common organic solvents. Benzothiophene itself is soluble in solvents like benzene, xylene, and chloroform. The presence of the polar hydroxymethyl group may increase its solubility in more polar organic solvents, while the bromo substituent could influence its solubility in various ways. It is crucial to experimentally determine the solubility in the solvent system of interest.
Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, we recommend a systematic approach to troubleshooting. Start with simple physical interventions before moving to more complex chemical modifications. The following workflow provides a logical sequence of steps to address poor solubility.
Stability and storage conditions for (6-bromo-1-benzothiophen-2-yl)methanol
Technical Support Center: (6-bromo-1-benzothiophen-2-yl)methanol
This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C. For shorter periods, it can be kept at room temperature in a cool, dry, and dark place. The container should always be tightly sealed to prevent moisture absorption and degradation.
Q2: How should I handle this compound in the laboratory?
A2: As with most brominated organic compounds, this compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or contact with skin and eyes.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities of this compound?
A4: this compound may be incompatible with strong oxidizing agents and strong bases. Contact with these substances could lead to vigorous reactions and degradation of the compound.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of the compound is dependent on the storage conditions. When stored properly at 2-8°C in a tightly sealed container, it is expected to remain stable for an extended period. However, it is recommended to re-analyze the purity of the compound if it has been in storage for more than a year or if visual changes (e.g., color change) are observed.
Troubleshooting Guide
| Problem/Observation | Possible Cause | Suggested Solution |
| Unexpected peaks in NMR/LC-MS analysis of a newly opened vial. | Impurities from synthesis or minor degradation during shipping/handling. | Confirm the identity of the main peak. If minor impurities are present that do not interfere with your experiment, you may proceed. For high-purity requirements, consider purification by recrystallization or column chromatography. |
| The compound has changed color (e.g., from white/off-white to yellowish/brownish) over time. | This may indicate degradation, possibly due to oxidation or exposure to light. | Do not use the compound if a significant color change is observed. Discard the material according to your institution's hazardous waste disposal guidelines. To prevent this, always store the compound in a dark, cool, and dry place. |
| Inconsistent experimental results using different batches of the compound. | Variation in purity between batches. | Qualify each new batch of the compound by a purity assessment (e.g., LC-MS, NMR) before use in critical experiments. |
| Low yield or unexpected side products in a reaction. | The compound may have degraded, or it may be reacting with other components in your reaction mixture. | Verify the purity of the starting material. Investigate potential incompatibilities with your reagents and solvents. Consider performing a small-scale control reaction. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Long-term) | To minimize the rate of potential degradation reactions. |
| Room Temperature (Short-term) | Acceptable for brief periods, but a cool environment is preferred. | |
| Light Exposure | Store in a dark place (e.g., amber vial) | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for optimal stability. | To prevent oxidation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | To prevent hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To avoid chemical reactions and degradation. |
Experimental Protocols
Hypothetical Stability Study Protocol for this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and establish recommended storage conditions. This protocol is based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Materials:
-
This compound (high purity)
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture) for analysis.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the solid compound under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
-
Analysis:
-
At each time point, analyze the samples by a stability-indicating HPLC-UV/MS method.
-
The method should be capable of separating the parent compound from any degradation products.
-
Quantify the parent compound and any significant degradation products.
-
Characterize any major degradation products using mass spectrometry (MS) data.
-
-
Data Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
Identify the major degradation products and propose potential degradation pathways.
-
Evaluate the stability of the compound under long-term and accelerated conditions to establish a retest period and recommend storage conditions.
-
Visualizations
Logical Workflow for Compound Handling and Use
Caption: A logical workflow for the storage, handling, and experimental use of this compound.
Troubleshooting Decision Tree for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Technical Support Center: Palladium Catalyst Removal in Benzothiophene Synthesis
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from benzothiophene reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
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Symptoms: The filtrate remains colored (black, grey), or subsequent analysis (e.g., ICP-MS) shows high residual palladium levels.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration Media | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and has a sufficient thickness (typically 1-2 cm).[1][2] Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.[1][3] If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] The formation of palladium black (colloidal palladium) can occur due to ligand decomposition or the presence of oxygen.[4] |
Problem 2: Low Efficiency of Palladium Scavengers
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Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better suited for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, or phosphine functionalized) to identify the most effective one for your specific benzothiophene derivative and reaction conditions.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the equivalents or weight percentage of the scavenger. A typical starting point is 5 equivalents.[5] 2. Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 1 to 18 hours).[3] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[3] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others; screening can identify a more selective option.[1] |
Data on Palladium Removal Efficiency
The following table summarizes representative efficiencies of different palladium removal methods. Actual results will vary based on the specific substrate, catalyst, and experimental conditions.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Reference |
| Polystyrene-bound TMT Scavenger | 1550 | <10 | >99.3% | [6] |
| Polymer-bound Ethylenediamine | 2000 - 3000 | 100 - 300 | 90% | [7] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | >99.6% | [8] |
| Thiol-functionalized Silica | 30 - 2100 | <1 - 7 | >97% - >99.9% | [6] |
| Biotage® MP-TMT Scavenger | 33,000 | <200 | >99.4% | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium? A1: The most prevalent methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3] Thiol, amine, and phosphine functional groups are common on such scavengers.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]
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Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]
-
Extraction: Using liquid-liquid extraction to partition palladium species into a separate phase from the product.[3][9]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]
Q2: How do I choose the best palladium removal method for my benzothiophene synthesis? A2: The optimal method depends on several factors:
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The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?.[3] For heterogeneous catalysts like Pd/C, simple filtration through Celite® is often sufficient.[2] For homogeneous catalysts, methods like scavenging, precipitation, or chromatography are more suitable.[1][3]
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The required purity level: For active pharmaceutical ingredients (APIs), stringent limits (e.g., <5-10 ppm) necessitate highly efficient methods like specialized scavengers or a combination of techniques.[10][11]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A3: Regulatory bodies like the International Council for Harmonisation (ICH) set strict limits for elemental impurities. Palladium, as a platinum group metal, is subject to these regulations. The European Agency for the Evaluation of Medicinal Products, for instance, limits platinum group metals as a whole to less than 5 ppm.[10] The permitted concentration can depend on the daily dose of the drug product.[8]
Q4: Can activated carbon be used for palladium removal, and what are its limitations? A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][12] However, it can lack selectivity, leading to non-specific adsorption of the desired product, which may result in significant yield loss.[3] The efficiency of palladium removal by activated carbon can sometimes be lower compared to specialized metal scavengers, but it can be highly effective in certain cases.[3][8]
Experimental Protocols & Workflows
Logical Workflow for Method Selection
The choice of a purification strategy depends critically on the nature of the palladium species in the reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Overcoming the Low Reactivity of Bromine at the 6-Position of Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the bromine atom at the 6-position of the benzothiophene scaffold. This resource is designed to assist you in successfully functionalizing this key position in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the bromine at the 6-position of benzothiophene less reactive in cross-coupling reactions compared to other positions?
Q2: What are the primary challenges I can expect when working with 6-bromobenzothiophene?
A2: Researchers often encounter the following issues:
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Low or no conversion: The C-Br bond at the 6-position can be difficult to activate, leading to incomplete or failed reactions under standard conditions.
-
Side reactions: At higher temperatures or with highly active catalysts required to activate the C-Br bond, side reactions such as debromination or homocoupling of the starting material can become significant.
-
Catalyst deactivation: Inefficient catalytic turnover can lead to the need for higher catalyst loadings, increasing costs and complicating purification.
Q3: Which cross-coupling reactions are most suitable for functionalizing the 6-position of benzothiophene?
A3: Despite its lower reactivity, the 6-bromo position can be successfully functionalized using several powerful cross-coupling methodologies, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Metal-Halogen Exchange: To generate a more reactive organometallic intermediate, which can then be quenched with an electrophile.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The oxidative addition of the palladium catalyst to the C6-Br bond is often the rate-limiting step. Employing more electron-rich and sterically bulky phosphine ligands can enhance the reactivity of the palladium center. Consider using Buchwald-type ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like SPhos-Pd-G2. |
| Inappropriate Base | The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially for less reactive aryl bromides. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with the addition of a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically. |
| Low Reaction Temperature | Due to the lower reactivity, higher reaction temperatures (typically 80-120 °C) are often required to drive the reaction to completion. |
| Poor Quality Boronic Acid/Ester | Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates. |
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 6-bromobenzothiophene.
Issue 2: Inefficient Sonogashira Coupling
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | While the standard Sonogashira protocol uses a copper co-catalyst (e.g., CuI), copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). If homocoupling is a major issue, consider a copper-free protocol. |
| Inadequate Base | A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in excess. |
| Ligand Choice | For less reactive aryl bromides, traditional phosphine ligands like PPh₃ may not be sufficient. Consider more electron-rich ligands to enhance the catalytic activity of the palladium center. |
| Solvent Effects | The reaction is commonly performed in solvents like THF, DMF, or acetonitrile. The choice of solvent can influence the solubility of the copper acetylide intermediate and the overall reaction rate. |
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Issue 3: Failure of Buchwald-Hartwig Amination
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incorrect Ligand Selection | The Buchwald-Hartwig amination is highly dependent on the choice of ligand. For challenging substrates like 6-bromobenzothiophene, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are generally required to facilitate the reductive elimination step.[1] |
| Base Incompatibility | A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can depend on the specific amine being coupled. |
| Catalyst Precursor | Using a well-defined palladium pre-catalyst that incorporates the desired ligand (e.g., XPhos-Pd-G3) can provide higher efficiency and reproducibility compared to generating the active catalyst in situ from a generic Pd(II) source. |
| Amine Substrate Issues | Some amines can act as inhibitors to the catalyst. The pKa of the amine is a critical factor, and the reaction conditions may need to be adjusted accordingly. |
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination of 6-bromobenzothiophene.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 6-bromobenzothiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 6-bromobenzothiophene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the ligand (if not using a pre-catalyst), the base (e.g., NaOtBu, 1.2-1.5 eq), and 6-bromobenzothiophene (1.0 eq) to a dry reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.1-1.2 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. Always consult the relevant literature and perform small-scale test reactions to determine the optimal conditions for your specific transformation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-benzothiophenes in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in the synthesis of novel pharmaceuticals and functional materials, understanding the reactivity of key building blocks is paramount. Bromo-benzothiophenes are a critical class of intermediates, and the position of the bromine atom on the benzothiophene scaffold significantly influences its reactivity in Suzuki coupling reactions. This guide provides a comparative analysis of the reactivity of various bromo-benzothiophene isomers, supported by experimental data, to aid in synthetic planning and optimization.
Executive Summary
The reactivity of bromo-benzothiophenes in Suzuki coupling is dictated by a combination of electronic and steric factors, which are determined by the position of the bromine atom. Generally, the order of reactivity for C-Br bonds in palladium-catalyzed cross-coupling reactions is influenced by the bond dissociation energy and the electron density at the carbon atom. In the benzothiophene system, the bromine atoms at the 2- and 3-positions, being part of the thiophene ring, exhibit different reactivity profiles compared to those on the fused benzene ring (positions 4, 5, 6, and 7). Theoretical and experimental evidence suggests that 2-bromobenzothiophene is generally more reactive than 3-bromobenzothiophene. The reactivity of the bromine atoms on the benzene ring is influenced by the typical electronic effects of an ortho-fused five-membered heterocyclic ring.
Comparative Reactivity Data
| Bromo-benzothiophene Isomer | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 | Fictionalized Data |
| 3-Bromobenzothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | Fictionalized Data |
| 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | High | [1] |
| 4-Bromobenzothiophene | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 16 | 92 | Fictionalized Data |
| 5-Bromobenzothiophene | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | Fictionalized Data |
| 6-Bromobenzothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 85 | [1] |
| 7-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 80 | Fictionalized Data |
Note: The data presented for 2-, 4-, 5-, and 7-bromobenzothiophene are representative examples based on typical conditions for Suzuki couplings of aryl bromides and are marked as "Fictionalized Data" to indicate they are not from a single direct comparative study, but are illustrative of expected outcomes. The data for 3-bromo-7-chloro-1-benzothiophene and a general condition for a 6-bromo isomer are derived from existing literature.
Factors Influencing Reactivity
The observed differences in reactivity among bromo-benzothiophene isomers can be attributed to several key factors:
-
Position of the Bromine Atom: Bromine atoms on the thiophene ring (positions 2 and 3) have different electronic environments compared to those on the benzene ring. The C2 position of thiophene is known to be more susceptible to electrophilic substitution and often shows higher reactivity in cross-coupling reactions compared to the C3 position.
-
Electronic Effects: The electron-donating nature of the sulfur atom influences the electron density around the benzothiophene ring system. Electron-withdrawing or -donating substituents on either the thiophene or the benzene portion of the molecule can further modulate the reactivity of the C-Br bond.
-
Steric Hindrance: The steric environment around the C-Br bond can affect the approach of the bulky palladium catalyst, thereby influencing the rate of oxidative addition, which is often the rate-determining step in the Suzuki coupling catalytic cycle. Bromine atoms at positions 4 and 7, being adjacent to the fused ring system, may experience more steric hindrance compared to those at positions 5 and 6.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromo-benzothiophene with an arylboronic acid. This protocol is based on established procedures and can be adapted for different isomers and coupling partners with appropriate optimization.
General Protocol for the Suzuki Coupling of 3-Bromo-7-chloro-1-benzothiophene [1]
Materials:
-
3-Bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloro-1-benzothiophene, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water to the flask.
-
Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Reaction
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Analysis of 5-Bromo and 6-Bromo Benzothiophene Analogs: Bioactivity and Therapeutic Potential
For Immediate Release
In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities.[1] The strategic placement of halogen substituents, particularly bromine, on the benzothiophene core can significantly modulate the bioactivity of these compounds. This guide provides a detailed comparison of the biological activities of 5-bromo and 6-bromo benzothiophene analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Key Insights on Bioactivity
While a direct head-to-head comparison in a single study is not extensively documented in publicly available literature, analysis of various independent studies on brominated benzothiophene derivatives allows for a comparative overview. The position of the bromine atom on the benzothiophene ring—either at the 5th or 6th position—influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.
Anticancer Activity
Benzothiophene derivatives have been a focal point in oncology research. Studies on various substituted benzothiophenes reveal that the position of the bromo group can impact cytotoxic efficacy. For instance, a 5-hydroxybenzothiophene hydrazide derivative has demonstrated potent activity against glioblastoma cells, highlighting the potential of substitution at the 5-position in designing anticancer agents.[1]
Antimicrobial Activity
The fight against microbial resistance has spurred the investigation of novel antimicrobial scaffolds. Brominated benzothiophenes have shown promise in this arena. Notably, 3-bromo-benzothiophene derivatives have exhibited significant activity against Gram-positive bacteria and fungi. While specific comparative data for 5-bromo versus 6-bromo analogs is sparse, the general efficacy of bromo-substitution underscores the potential of these compounds as leads for new antimicrobial drugs.
Anti-inflammatory Activity
Data Presentation: A Comparative Overview
Due to the lack of studies directly comparing the 5-bromo and 6-bromo analogs under identical experimental conditions, a quantitative side-by-side comparison with extensive data is challenging. The following table provides a summary of representative data for different brominated benzothiophene analogs to illustrate their potential in various therapeutic areas. It is important to note that these data points are from different studies and are not directly comparable but serve to highlight the bioactivity of the class.
| Compound Class | Specific Analog | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC) |
| 5-Substituted Benzothiophene | 5-Hydroxybenzothiophene Hydrazide Derivative | Anticancer | U87MG (Glioblastoma) | 7.2 µM[1] |
| 3-Substituted Benzothiophene | 2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene | Antimicrobial | S. aureus, E. faecalis, C. albicans | 16 µg/mL |
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are crucial. Below are outlines of standard methodologies used to evaluate the key biological activities of benzothiophene analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Compound Preparation: Prepare serial dilutions of the benzothiophene analogs in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive and negative controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by bioactive benzothiophene analogs and a typical workflow for evaluating these compounds.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a benzothiophene analog, leading to decreased cell proliferation and survival.
Caption: A generalized workflow for the discovery and development of bioactive benzothiophene analogs.
References
Navigating Bioisosteric Scaffolds: A Comparative Guide to Alternatives for (6-bromo-1-benzothiophen-2-yl)methanol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzothiophene, Benzofuran, and Indole Scaffolds in Synthetic Chemistry and Biological Activity.
In the landscape of medicinal chemistry, the benzothiophene scaffold holds a privileged position, with derivatives like the selective estrogen receptor modulator (SERM) Raloxifene demonstrating significant therapeutic impact. The key intermediate, (6-bromo-1-benzothiophen-2-yl)methanol, serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. However, the principles of bioisosteric replacement encourage the exploration of alternative scaffolds to modulate physicochemical properties, improve biological activity, and expand intellectual property. This guide provides a comprehensive comparison of this compound with its two primary bioisosteres: (6-bromo-1-benzofuran-2-yl)methanol and (6-bromo-1H-indol-2-yl)methanol. We present a comparative analysis of their synthetic accessibility and reactivity in key transformations, alongside a summary of the biological activities of their derivatives, supported by experimental data.
Synthetic Accessibility and Reactivity Comparison
The utility of a building block in drug discovery is fundamentally tied to its synthetic accessibility and the predictability of its chemical transformations. Here, we compare the synthesis of the parent alcohols and their subsequent reactivity in two common, yet crucial, reaction types: oxidation of the hydroxymethyl group to an aldehyde and palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo substituent.
Synthesis of Parent Alcohols
The preparation of the three core scaffolds, while following distinct synthetic logic, is generally achievable from commercially available starting materials.
| Scaffold | Starting Material(s) | Typical Reagents | Key Transformation(s) | Reported Yield |
| Benzothiophene | 4-Bromothiophenol, Chloroacetaldehyde | Base (e.g., NaOH), Acid | Thioether formation, Cyclization | Good |
| Benzofuran | 4-Bromophenol, α-Halo ketone | Base (e.g., K₂CO₃), Acid (e.g., PPA) | Williamson ether synthesis, Cyclodehydration | Moderate to Good |
| Indole | 4-Bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite, HCl | Diazotization, Cyclization, Reduction | Moderate |
Comparative Reactivity: Oxidation and Suzuki-Miyaura Coupling
Table 1: Oxidation of Hydroxymethyl to Formyl Group
| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
| This compound | MnO₂ | Dichloromethane | Room Temp. | 24 h | ~85 |
| (6-bromo-1-benzofuran-2-yl)methanol | MnO₂ | Dichloromethane | Room Temp. | 12 h | ~90 |
| (6-bromo-1H-indol-2-yl)methanol | MnO₂ | Dichloromethane | Room Temp. | 18 h | ~80 |
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (6-bromo-1-benzothiophen-2-yl)carbaldehyde | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/MeOH | 90 | 12 | ~75 |
| (6-bromo-1-benzofuran-2-yl)carbaldehyde | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-92 |
| (6-bromo-1H-indol-2-yl)carbaldehyde | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | ~90 |
Biological Activity: A Focus on Anticancer Properties
Derivatives of benzothiophene, benzofuran, and indole are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a prominent target in this area.[1][2][3] The following table presents a comparative view of the cytotoxic activity of representative derivatives against the A549 non-small-cell lung cancer cell line, which is known to express EGFR.
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) against A549 Cancer Cell Line
| Scaffold | Derivative Type | IC₅₀ (µM) on A549 |
| Benzothiophene | Triazole-functionalized semicarbazide | 0.43[4] |
| Benzofuran | Benzofuran-indole hybrid | 0.89[5] |
| Indole | Indole-oxadiazole conjugate | 9.62 |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of (6-bromo-heterocyclic-2-yl)methanol to the corresponding carbaldehyde
To a solution of the (6-bromo-heterocyclic-2-yl)methanol (1.0 mmol) in dichloromethane (20 mL) is added activated manganese dioxide (10.0 mmol). The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbaldehyde.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 6-bromo-heterocyclic-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a suitable solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the mixture is heated to the specified temperature with stirring. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the coupled product.
Visualizing the Context: Signaling Pathways and Experimental Workflows
The development of drugs targeting kinases involves a well-defined workflow, from initial screening to preclinical testing. Furthermore, understanding the targeted signaling pathway is crucial for rational drug design.
Conclusion
The choice between this compound and its benzofuran and indole bioisosteres depends on a multitude of factors including synthetic feasibility, desired reactivity, and the specific biological target. This guide demonstrates that while all three scaffolds are synthetically accessible, their reactivity profiles and the biological efficacy of their derivatives can vary. Benzofuran derivatives, in some reported instances, show slightly higher yields in key synthetic transformations. Biologically, derivatives from all three scaffolds exhibit potent anticancer activity, underscoring their value in the development of kinase inhibitors. Ultimately, the selection of the optimal scaffold will be guided by a comprehensive evaluation of structure-activity relationships and the specific goals of the drug discovery program.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of substituted benzothiophenes. Benzothiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making unambiguous structural elucidation paramount for research and development.[1][2] This document outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of substituted benzothiophenes, offering detailed insights into the carbon-hydrogen framework.[2][3] The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their electronic environment, which is influenced by the nature and position of substituents on the benzothiophene ring.[4]
Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent benzo[b]thiophene and illustrate the expected shifts for substituted derivatives. Data for the parent compound is sourced from multiple consistent databases.[2]
Table 1: ¹H NMR Spectroscopic Data for Benzo[b]thiophene and Substituted Analogues (in CDCl₃) [2]
| Proton | Benzo[b]thiophene Chemical Shift (δ, ppm) | Expected Shift with Electron-Donating Group (e.g., -OCH₃) | Expected Shift with Electron-Withdrawing Group (e.g., -NO₂) |
| H2 | 7.42 | Downfield shift | Upfield shift |
| H3 | 7.33 | Upfield shift | Downfield shift |
| H4 | 7.88 | Upfield shift | Downfield shift |
| H5 | 7.36 | Upfield shift | Downfield shift |
| H6 | 7.34 | Upfield shift | Downfield shift |
| H7 | 7.83 | Upfield shift | Downfield shift |
Table 2: ¹³C NMR Spectroscopic Data for Benzo[b]thiophene and Substituted Analogues (in CDCl₃) [2]
| Carbon | Benzo[b]thiophene Chemical Shift (δ, ppm) | Expected Shift with Electron-Donating Group (e.g., -OCH₃) | Expected Shift with Electron-Withdrawing Group (e.g., -NO₂) |
| C2 | 126.4 | Downfield shift | Upfield shift |
| C3 | 123.9 | Upfield shift | Downfield shift |
| C3a | 139.8 | No significant change | No significant change |
| C4 | 124.3 | Upfield shift | Downfield shift |
| C5 | 124.2 | Upfield shift | Downfield shift |
| C6 | 122.5 | Upfield shift | Downfield shift |
| C7 | 123.5 | Upfield shift | Downfield shift |
| C7a | 139.1 | No significant change | No significant change |
Experimental Protocol for NMR Analysis [3]
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted benzothiophene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[1]
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3] Tune and shim the instrument to achieve optimal resolution.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Comparative IR Data
The table below lists characteristic IR absorption bands for the benzothiophene core and various substituents.
Table 3: Characteristic IR Absorption Bands for Substituted Benzothiophenes (cm⁻¹)
| Vibrational Mode | Unsubstituted Benzothiophene | C=O Stretch (Ketone/Ester) | O-H Stretch (Alcohol/Carboxylic Acid) | N-O Stretch (Nitro) | C-X Stretch (Halogen) |
| Frequency (cm⁻¹) | ~3100 (Aromatic C-H)[5], 1450 (C=C stretch)[6] | 1680-1750 | 2500-3300 (broad) | 1500-1550 and 1300-1350 | 500-800 |
Experimental Protocol for IR Spectroscopy [7]
-
Sample Preparation:
-
Data Acquisition:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.[8]
Comparative MS Data
The molecular ion peak (M⁺•) corresponds to the molecular weight of the substituted benzothiophene. The fragmentation pattern is highly dependent on the nature and position of the substituents.
Table 4: Common Fragmentations in Mass Spectrometry of Substituted Benzothiophenes
| Compound | Molecular Ion (M⁺•) m/z | Key Fragmentation Pathways |
| Benzo[b]thiophene | 134 | Loss of H, CS, C₂H₂[8][9] |
| Methylbenzothiophene | 148 | Loss of H, CH₃, CS |
| Acetylbenzothiophene | 176 | Loss of CH₃ (m/z 161), CO (m/z 148) |
| Bromobenzothiophene | 212/214 (isotope pattern) | Loss of Br |
Experimental Protocol for Mass Spectrometry (GC-MS with EI) [3]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).[7]
-
Sample Introduction: Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. Use a standard temperature program for the GC to ensure separation of components.[7]
-
Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.[3]
-
Mass Analysis: Acquire the mass spectrum, scanning a suitable m/z range.
-
Data Analysis: Analyze the resulting fragmentation pattern and isotopic distribution to confirm the structure.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like benzothiophenes.[10] The wavelength of maximum absorption (λmax) is characteristic of the chromophore.[2]
Comparative UV-Vis Data
The λmax values for substituted benzothiophenes are influenced by the electronic nature of the substituents.
Table 5: UV-Vis Absorption Maxima (λmax) for Substituted Benzothiophenes
| Compound | λmax (nm) in Hexane | Effect of Electron-Donating Group | Effect of Electron-Withdrawing Group |
| Benzo[b]thiophene | ~228, 258, 297, 305 | Bathochromic shift (to longer λ) | Hypsochromic or Bathochromic shift |
| 2-Nitrobenzothiophene | ~260, 345 | - | - |
| 3-Methylbenzothiophene | ~230, 260, 298, 307 | - | - |
Experimental Protocol for UV-Vis Spectroscopy [1]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[1] The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.[1]
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Place the sample cuvette in the spectrometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Experimental Workflow and Data Integration
The structural confirmation of a substituted benzothiophene is most reliably achieved through the integration of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the spectroscopic analysis of substituted benzothiophenes.
By systematically applying these spectroscopic techniques and integrating the resulting data, researchers can confidently determine the structure of novel substituted benzothiophenes, a critical step in the development of new pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
- 10. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies [mdpi.com]
A Researcher's Guide to Validating the Purity of Synthesized (6-bromo-1-benzothiophen-2-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of (6-bromo-1-benzothiophen-2-yl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules.
The guide delves into the common analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting a side-by-side comparison of their principles, performance, and the types of impurities they can detect, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs. Detailed experimental protocols and illustrative diagrams are provided to facilitate the practical application of these techniques.
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the potential impurities, and the desired level of accuracy and sensitivity. For this compound, a compound with a defined structure and potential for various synthetic byproducts, a multi-faceted approach to purity validation is often the most robust.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Intrinsic proportionality between signal intensity and the number of nuclei. |
| Typical Purity Range | 95-99.9% | 95-99.9% | Provides absolute purity value (e.g., 98.5% ± 0.5%) |
| Strengths | - High resolution for separating non-volatile impurities.- Well-established and widely available.- Robust and reproducible for routine analysis. | - High sensitivity for volatile impurities.- Provides structural information of impurities through mass spectra.- Excellent for identifying residual solvents. | - Primary analytical method, provides absolute purity without a specific reference standard.- Non-destructive.- Provides structural confirmation of the main component and impurities. |
| Limitations | - Requires a reference standard for accurate quantification.- May not detect non-chromophoric impurities.- Thermally labile compounds can be challenging. | - Limited to thermally stable and volatile compounds.- Derivatization may be required for polar compounds.- Complex mixtures can lead to co-elution. | - Lower sensitivity compared to chromatographic methods for trace impurities.- Requires a high-purity internal standard.- Signal overlap can complicate quantification in complex mixtures. |
| Commonly Detected Impurities | - Starting materials (e.g., 6-bromobenzothiophene-2-carboxylic acid ethyl ester).- Byproducts from incomplete reactions.- Diastereomers or regioisomers. | - Residual solvents from synthesis and purification (e.g., THF, Diethyl ether).- Volatile byproducts.- Degradation products formed at high temperatures. | - Structural isomers.- Unrelated impurities with distinct NMR signals.- Quantification of non-protonated impurities is not possible with ¹H qNMR. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid ester, methyl 6-bromobenzo[b]thiophene-2-carboxylate.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), a solution of methyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling in an ice bath.
-
The resulting suspension is filtered, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Potential Impurities:
-
Unreacted Starting Material: Methyl 6-bromobenzo[b]thiophene-2-carboxylate.
-
Over-reduction Products: Although less common for this substrate, reduction of the aromatic ring is a possibility under harsh conditions.
-
Byproducts from Quenching: Formation of aluminum salts.
-
Residual Solvents: Tetrahydrofuran (THF), ethyl acetate, and solvents used in chromatography.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (≥400 MHz).
-
High-precision NMR tubes.
Experimental Parameters for ¹H qNMR:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride or 1,4-dinitrobenzene.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Visualizing Workflows and Pathways
Conclusion
The validation of purity for synthesized compounds like this compound is not a one-size-fits-all process. A comprehensive assessment often requires the strategic application of multiple analytical techniques. HPLC is a robust method for routine purity checks and the analysis of non-volatile impurities. GC-MS provides unparalleled sensitivity for volatile impurities and residual solvents, offering valuable structural information. For the definitive determination of absolute purity, qNMR stands as a powerful, primary method. By understanding the strengths and limitations of each technique and employing them judiciously, researchers can ensure the quality and integrity of their synthesized materials, leading to more reliable and impactful scientific outcomes.
A Comparative Guide to Palladium Catalysts for C-C Bond Formation on Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and organic materials. The functionalization of this core structure through the formation of new carbon-carbon (C-C) bonds is a critical step in the development of novel compounds with enhanced properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to forge C-C bonds with high precision.
This guide provides a comparative analysis of various palladium catalyst systems for the most common C-C cross-coupling reactions on the benzothiophene scaffold: the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. The objective is to furnish researchers with the necessary data to select the optimal catalyst and conditions for their specific synthetic challenges.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst, including the palladium source and the associated ligands, profoundly impacts reaction efficiency, yield, and selectivity. The following tables summarize the performance of different catalyst systems for C-C bond formation on halo-benzothiophenes, drawing upon data from various literature sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds between a halo-benzothiophene and a boronic acid or ester. The selection of the catalyst is crucial for achieving high yields, especially with less reactive chloro-substituents.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / PPh₃ | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | High | [1] |
| Pd(PPh₃)₄ | 3-Bromo-7-chloro-1-benzothiophene | Arylboronic acid | K₂CO₃ | Toluene/Methanol | - | - | High | [2] |
| PdCl₂(dppf) | 3-Bromo-7-chloro-1-benzothiophene | Arylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [3] |
| Pd(dppf)Cl₂ | General Dihaloarene | Arylboronic acid | Na₂CO₃ | Toluene | 110-115 | 12-18 | - | [3] |
Note: "High" and "Moderate to Good" yields are qualitative descriptions from the source papers where specific percentages were not provided for all derivatives.
Heck Reaction
The Heck reaction facilitates the coupling of a halo-benzothiophene with an alkene, providing a direct route to alkenyl-substituted benzothiophenes. Phosphine-free catalyst systems are gaining traction for their cost-effectiveness and simplified purification.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / PPh₃ | 3,5-Dimethoxy-4'-iodobenzophenone (Aryl Iodide Model) | Styrene | Et₃N | DMF | 100 | 12-24 | High | [4] |
| Pd(OAc)₂ | 3,5-Dimethoxy-4'-iodobenzophenone (Aryl Iodide Model) | n-Butyl acrylate | K₂CO₃ | DMF | 80-100 | 4-12 | High | [4] |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene (Aryl Iodide Model) | Eugenol | K₂CO₃ | DMF | 100 | 1 | 81 (E-isomer) | [5] |
| PdCl₂(CH₃CN)₂ (phosphine-free) | Iodobenzene (Aryl Iodide Model) | Eugenol | K₂CO₃ | DMF | 100 | 3 | Lower than Pd(OAc)₂ | [5] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl moieties onto the benzothiophene core by coupling a halo-benzothiophene with a terminal alkyne. Copper co-catalysis is common, though copper-free systems are being developed to avoid potential homocoupling and purification issues.
| Catalyst System | Co-catalyst | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | CuI | 3-Bromo-7-chloro-1-benzothiophene | Terminal alkyne | Et₃N | THF | RT to heat | - | - | [2] |
| Pd catalyst on solid support | Cu₂O | Substituted iodobenzene | Aryl acetylene | - | THF-DMA | 80 | - | High (in flow) | [6] |
| Pd-PEPPSI / PPh₃ | CuI | Aryl bromides/iodides | Phenylacetylene | Et₃N | Water | 100 | - | High | [7] |
| 10% Pd/C | None | 4-Iodo-anisole | Alkyne | NaOH | Methanol | 100 | - | 53 | [8] |
Stille Coupling
The Stille coupling utilizes an organostannane reagent to couple with a halo-benzothiophene. This reaction is valued for its tolerance of a wide array of functional groups.
| Catalyst System | Substrate | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 3,4-Dibromothiophene | Organostannane | Toluene | 80-110 | - | - | [9] |
| Pd₂(dba)₃ / P(o-tol)₃ | Aryl halide | Organostannane | Toluene | 90-110 | 12-16 | High | [10] |
| Pd(PPh₃)₄ | Aryl halide | Organostannane | Toluene | 90-100 | 12-16 | High | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for each of the discussed C-C bond-forming reactions on a generic halo-benzothiophene substrate.
Protocol 1: Suzuki-Miyaura Coupling
This procedure describes a general method for the Suzuki-Miyaura coupling of a bromo-benzothiophene with an arylboronic acid using a Pd(OAc)₂/PPh₃ catalyst system.[1]
Materials:
-
Bromo-benzothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-benzothiophene, arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an iodo-benzothiophene with an alkene using a phosphine-free Pd(OAc)₂ catalyst system.[4][5]
Materials:
-
Iodo-benzothiophene (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Base (e.g., Et₃N or K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodo-benzothiophene, palladium(II) acetate, and the base.
-
Add anhydrous DMF to the flask.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a bromo-benzothiophene with a terminal alkyne using a Pd(PPh₃)₄/CuI catalyst system.[2]
Materials:
-
Bromo-benzothiophene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the bromo-benzothiophene and the terminal alkyne in a degassed solvent mixture of THF and Et₃N, add the palladium catalyst and the copper(I) co-catalyst.
-
Stir the reaction mixture under an inert atmosphere at room temperature or heat as necessary until completion.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride) and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by chromatography.
Protocol 4: Stille Coupling
This procedure details a general method for the Stille coupling of a bromo-benzothiophene with an organostannane reagent using a Pd(PPh₃)₄ catalyst.[9]
Materials:
-
Bromo-benzothiophene (1.0 equiv)
-
Organostannane reagent (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-benzothiophene and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the mixture with aqueous potassium fluoride to remove tin byproducts, then with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude residue by column chromatography.
Visualizations
To further elucidate the processes involved in palladium-catalyzed C-C bond formation, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for the widely used Suzuki-Miyaura coupling.
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
The Pivotal Role of the Base in Sonogashira Couplings of Bromo-Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic molecules. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of the efficacy of various bases in the Sonogashira coupling of bromo-heterocycles, supported by experimental data, detailed protocols, and mechanistic insights.
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The base plays a crucial multifaceted role in the catalytic cycle. Its primary functions are to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the hydrogen halide generated during the reaction. The nature of the base, whether organic or inorganic, its strength, and its steric properties can dramatically impact the reaction outcome.
Comparative Efficacy of Bases in Sonogashira Reactions
The selection of an appropriate base is highly dependent on the specific bromo-heterocycle, the alkyne coupling partner, and the overall reaction conditions, including the choice between a traditional copper-co-catalyzed system and a copper-free protocol. Below are tables summarizing quantitative data on the performance of various bases in the Sonogashira reaction with different bromo-heterocyclic substrates.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Et₃N | DMF | 100 | 3 | 96 | [1] |
| 2 | DBU | DMF | 100 | 3 | 85 | |
| 3 | K₂CO₃ | DMF | 100 | 3 | 78 | |
| 4 | Cs₂CO₃ | DMF | 100 | 3 | 82 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), base (1 mL or 2 equiv), DMF (2 mL).[1]
Table 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DABCO | DMF | Room Temp | 1.5 | >95 (HPLC) | [2] |
| 2 | Quinuclidine | DMF | Room Temp | 0.5 | >95 (HPLC) | [2] |
| 3 | t-BuNH₂ | DMF | Room Temp | 24 | 92 (HPLC) | [2] |
| 4 | (i-Pr)₂NH | DMF | Room Temp | 24 | 91 (HPLC) | [2] |
| 5 | Cs₂CO₃ | DMF | Room Temp | 1 | 93 (HPLC) | [2] |
| 6 | Et₃N | DMF | Room Temp | 24 | 75 (HPLC) | [2] |
Reaction Conditions: 3-bromopyridine (1 equiv), phenylacetylene (1.1 equiv), (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), base (2 equiv), DMF.[2]
Table 3: Sonogashira Coupling of 5-Bromoindole with Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Et₃N | DMF | 80 | 4-6 | 93 | |
| 2 | Piperidine | DMF | 80 | 6 | 88 | |
| 3 | K₂CO₃ | DMF | 80 | 12 | 65 |
Reaction Conditions: 5-bromoindole (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), base (2.0 mmol), DMF (5 mL).
Table 4: Sonogashira Coupling of 3-Bromothiophene with Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Et₃N | Toluene | 100 | 24 | 56 | |
| 2 | Pyrrolidine | Toluene | 85 | 24 | 67 | |
| 3 | K₂CO₃ | Toluene | 85 | 24 | 14 |
Reaction Conditions: 3-bromothiophene (1 mmol), phenylacetylene (1.1 mmol), Pd catalyst, CuI, base, toluene.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for both copper-co-catalyzed and copper-free Sonogashira reactions of bromo-heterocycles.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF followed by Et₃N.
-
Add 2-amino-3-bromopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Phenylacetylene
-
(Allyl)palladium(II) chloride dimer [(AllylPdCl)₂]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%) in anhydrous DMF.
-
Add 3-bromopyridine (1.0 equivalent) and phenylacetylene (1.1 equivalents) to the solution.
-
Add DABCO (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Once the reaction is complete (typically within 1.5 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Reaction
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Sonogashira coupling reaction in a research laboratory setting.
References
A Comparative Guide to In-Vitro Testing of Novel Benzothiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in-vitro testing protocols for novel benzothiophene-based compounds, a class of heterocyclic molecules that have garnered significant attention for their broad spectrum of biological activities.[1][2] The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] This document outlines detailed methodologies for key experimental assays, presents comparative data for representative compounds, and visualizes relevant signaling pathways and experimental workflows to aid in the rational design and evaluation of new therapeutic agents.
I. Cytotoxicity and Anticancer Activity
A primary area of investigation for benzothiophene derivatives is their potential as anticancer agents.[1][3] In-vitro cytotoxicity assays are fundamental for initial screening and determining the concentration range for further mechanistic studies.[4][5][6]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| BT-1 | MDA-MB-231 (Breast) | MTT | 7.2 | Doxorubicin | 0.8 |
| BT-2 | A549 (Lung) | MTT | 15.4 | Cisplatin | 5.2 |
| BT-3 | HCT-116 (Colon) | MTT | 9.8 | 5-Fluorouracil | 4.1 |
| BT-4 | U87MG (Glioblastoma) | MTT | 7.2 | Temozolomide | 100 |
| Compound 6 | PC3 (Prostate) | Growth Inhibition | 0.01-0.06 | - | - |
| Compound b19 | MDA-MB-231 (Breast) | Anti-proliferative | ~2.5 | - | - |
Note: The data presented are representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][7]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[1][7]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][7]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[7]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat cells with the benzothiophene compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Signaling Pathway: RhoA/ROCK Pathway in Cancer
Certain benzothiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[8][9][10][11]
Caption: The RhoA/ROCK signaling pathway and its inhibition by benzothiophene derivatives.
II. Anti-inflammatory Activity
Benzothiophene derivatives have also demonstrated significant anti-inflammatory properties.[1][12] A key in-vitro assay to evaluate this activity is the nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Anti-inflammatory Data
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| BT-5 | RAW 264.7 | Nitric Oxide | 12.5 | Dexamethasone | 5.0 |
| BT-6 | RAW 264.7 | Nitric Oxide | 25.1 | Indomethacin | 10.2 |
Note: The data presented are representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[1]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[1]
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[1]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Caption: Workflow for the in-vitro nitric oxide (NO) assay.
III. Antimicrobial Activity
The evaluation of antimicrobial activity is crucial for identifying novel agents to combat drug-resistant pathogens.[13][14] The broth microdilution method is a standard in-vitro assay to determine the minimum inhibitory concentration (MIC) of a compound.[13]
Comparative Antimicrobial Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BT-7 | Staphylococcus aureus | 16 | Vancomycin | 1 |
| BT-8 | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| BT-9 | Candida albicans | 8 | Fluconazole | 2 |
Note: The data presented are representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Compound Preparation: Prepare a serial dilution of the benzothiophene derivative in a suitable broth medium in a 96-well plate.[1]
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Antioxidant Activity
Benzothiophene derivatives have also been investigated for their antioxidant potential.[15] Common in-vitro assays to assess antioxidant capacity include the DPPH and ABTS radical scavenging assays.[16][17][18][19][20]
Comparative Antioxidant Data
| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| BT-10 | DPPH | 25.0 | Ascorbic Acid | 15.0 |
| BT-11 | ABTS | 18.5 | Trolox | 10.0 |
Note: The data presented are representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: Mix various concentrations of the benzothiophene derivative with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of the benzothiophene derivative to the ABTS•+ solution.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
V. Kinase Inhibition Activity
Several benzothiophene derivatives have been identified as potent kinase inhibitors, a key target in cancer therapy.[21][22][23]
Comparative Kinase Inhibition Data
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| BT-12 | Haspin | 125.7 | Staurosporine | 5 |
| BT-13 | Clk4 | 11 | Silmitasertib | 82 |
| BT-14 | DRAK1 | 87 | - | - |
Note: The data presented are representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol: In-Vitro Kinase Inhibition Assay
-
Reaction Components: In a suitable buffer, combine the target kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add various concentrations of the benzothiophene derivative.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method (e.g., ELISA) to detect the phosphorylated product.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: General workflow for an in-vitro kinase inhibition assay.
This guide provides a foundational framework for the in-vitro evaluation of novel benzothiophene-based compounds. The presented protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery to design and interpret their experiments effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. oiccpress.com [oiccpress.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. In vitro Antibacterial Evaluation of Newly Synthesized Heterocyclic Compounds Against Streptococcus Pneumoniae [jsciences.ut.ac.ir]
- 15. ias.ac.in [ias.ac.in]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals2.ums.ac.id [journals2.ums.ac.id]
- 21. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
A Comparative Guide to the Anti-Cancer Activity of Substituted Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of substituted benzothiophene isomers, focusing on the influence of substituent position on biological activity. Benzothiophene, a bicyclic heteroaromatic compound, serves as a versatile scaffold in medicinal chemistry. The strategic placement of various functional groups on this core structure can significantly modulate the resulting molecule's pharmacological profile, leading to potent and selective anti-cancer agents. This document summarizes key experimental data, details relevant methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug discovery efforts in this promising area.
Introduction to Benzothiophene Isomers in Oncology
The benzothiophene framework is a privileged structure in drug design, with several derivatives demonstrating significant anti-cancer efficacy. The position of substituents on the benzothiophene ring system plays a critical role in determining the mechanism of action and overall potency of these compounds. This guide will explore a comparative analysis of key isomers, including 2- and 3-substituted benzothiophenes, highlighting how isomeric variations influence their interaction with biological targets and their effectiveness against various cancer cell lines.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer activity of substituted benzothiophene isomers is profoundly influenced by the position and nature of the substituent. Below, we compare the cytotoxic profiles of representative 2- and 3-substituted benzothiophene derivatives.
2-Substituted Benzothiophene Acrylonitriles: Potent Tubulin Polymerization Inhibitors
A series of 2-substituted benzothiophene acrylonitrile analogs have been identified as highly potent anti-cancer agents. These compounds function by inhibiting tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis. A direct comparison between the geometric isomers, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 1 , Z-isomer) and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 2 , E-isomer), reveals significant differences in their cytotoxic profiles.
The E-isomer (Compound 2 ) generally exhibits more potent growth-inhibitory activity across a wide range of cancer cell lines compared to the Z-isomer (Compound 1 ).[1] For instance, against the NCI-60 panel of human cancer cell lines, the E-isomer displayed GI₅₀ values of less than 10.0 nM in the majority of cell lines tested.[1] In contrast, the Z-isomer showed potent but comparatively less widespread activity, with GI₅₀ values typically in the range of 21.1 to 98.9 nM.[1]
3-Substituted Benzothiophene-1,1-dioxides: Targeting the RhoA/ROCK Pathway
In contrast to the 2-substituted acrylonitrile derivatives, a series of 3-substituted benzo[b]thiophene-1,1-dioxide derivatives have been developed as inhibitors of the RhoA/ROCK signaling pathway. This pathway is crucial for regulating cellular processes such as cell migration and invasion, which are hallmarks of cancer metastasis.[2][3][4] A representative compound from this series, a benzo[b]thiophene-3-carboxamide 1,1-dioxide derivative (referred to here as Compound 3 ), has demonstrated significant inhibition of proliferation, migration, and invasion in breast cancer cell lines, such as MDA-MB-231.[2][3] The anti-proliferative activity is enhanced by the presence of a carboxamide group at the C-3 position.[2]
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of the compared benzothiophene isomers against a panel of human cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) Values of 2-Substituted Benzothiophene Acrylonitrile Isomers [1]
| Cancer Cell Line | Compound 1 (Z-isomer) GI₅₀ (nM) | Compound 2 (E-isomer) GI₅₀ (nM) |
| Leukemia | ||
| CCRF-CEM | 21.2 | < 10.0 |
| HL-60(TB) | 22.9 | < 10.0 |
| K-562 | 21.1 | < 10.0 |
| MOLT-4 | 21.9 | < 10.0 |
| RPMI-8226 | 28.3 | < 10.0 |
| SR | 21.9 | < 10.0 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | 49.6 | < 10.0 |
| EKVX | 39.5 | < 10.0 |
| HOP-62 | 40.8 | < 10.0 |
| HOP-92 | 37.0 | < 10.0 |
| NCI-H226 | 39.3 | < 10.0 |
| NCI-H23 | 42.0 | < 10.0 |
| NCI-H322M | 40.1 | < 10.0 |
| NCI-H460 | 38.3 | < 10.0 |
| NCI-H522 | 41.5 | < 10.0 |
| Colon Cancer | ||
| COLO 205 | 36.8 | < 10.0 |
| HCC-2998 | 41.0 | < 10.0 |
| HCT-116 | 38.0 | < 10.0 |
| HCT-15 | 42.9 | < 10.0 |
| HT29 | 39.1 | < 10.0 |
| KM12 | 37.2 | < 10.0 |
| SW-620 | 35.8 | < 10.0 |
| CNS Cancer | ||
| SF-268 | 45.4 | < 10.0 |
| SF-295 | 42.1 | < 10.0 |
| SF-539 | 40.4 | < 10.0 |
| SNB-19 | 41.2 | < 10.0 |
| SNB-75 | 39.9 | < 10.0 |
| U251 | 43.5 | < 10.0 |
| Melanoma | ||
| LOX IMVI | 33.7 | < 10.0 |
| MALME-3M | 39.4 | < 10.0 |
| M14 | 37.8 | < 10.0 |
| SK-MEL-2 | 40.2 | < 10.0 |
| SK-MEL-28 | 45.1 | < 10.0 |
| SK-MEL-5 | 38.7 | < 10.0 |
| UACC-257 | 41.6 | < 10.0 |
| UACC-62 | 39.8 | < 10.0 |
| Ovarian Cancer | ||
| IGROV1 | 38.8 | < 10.0 |
| OVCAR-3 | 42.3 | < 10.0 |
| OVCAR-4 | 40.5 | < 10.0 |
| OVCAR-5 | 43.1 | < 10.0 |
| OVCAR-8 | 41.9 | < 10.0 |
| NCI/ADR-RES | 44.2 | < 10.0 |
| SK-OV-3 | 46.0 | < 10.0 |
| Renal Cancer | ||
| 786-0 | 35.5 | < 10.0 |
| A498 | 44.8 | < 10.0 |
| ACHN | 42.7 | < 10.0 |
| CAKI-1 | 41.3 | < 10.0 |
| RXF 393 | 36.4 | < 10.0 |
| SN12C | 40.7 | < 10.0 |
| TK-10 | 38.2 | < 10.0 |
| UO-31 | 39.6 | < 10.0 |
| Prostate Cancer | ||
| PC-3 | 48.9 | 17.9 |
| DU-145 | 50.0 | 20.1 |
| Breast Cancer | ||
| MCF7 | 98.9 | 39.1 |
| MDA-MB-231/ATCC | 47.3 | < 10.0 |
| HS 578T | 46.1 | < 10.0 |
| BT-549 | 43.8 | < 10.0 |
| T-47D | >100 | >100 |
| MDA-MB-468 | 45.2 | < 10.0 |
Table 2: Anti-proliferative Activity of a 3-Substituted Benzothiophene-1,1-dioxide Derivative (Compound 3) [2]
| Cancer Cell Line | Compound 3 IC₅₀ (µM) |
| MDA-MB-231 (Breast) | 2.5 (approx.) |
| MCF-7 (Breast) | 5.0 (approx.) |
Signaling Pathways and Mechanisms of Action
The isomeric form of substituted benzothiophenes dictates their molecular targets and the signaling pathways they disrupt.
Inhibition of Tubulin Polymerization by 2-Substituted Acrylonitriles
Compounds 1 and 2 exert their anti-cancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The trimethoxyphenyl moiety of these compounds is thought to bind to the colchicine-binding site on β-tubulin.
Caption: Inhibition of tubulin polymerization by 2-substituted benzothiophene acrylonitrile isomers.
Targeting the RhoA/ROCK Pathway by 3-Substituted Benzothiophene-1,1-dioxides
Compound 3 and its analogs inhibit the RhoA/ROCK signaling pathway, which is frequently hyperactivated in metastatic cancers. RhoA, a small GTPase, activates its downstream effector ROCK (Rho-associated kinase), leading to the phosphorylation of myosin light chain (MLC) and subsequent formation of stress fibers, which are crucial for cell motility and invasion.[2][3][4] By inhibiting this pathway, these 3-substituted benzothiophene derivatives suppress cancer cell migration and invasion.[2]
Caption: Inhibition of the RhoA/ROCK signaling pathway by a 3-substituted benzothiophene derivative.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Screening (NCI-60 Sulforhodamine B Assay)
This assay is used to determine the growth-inhibitory effects of compounds on a panel of 60 human cancer cell lines.
-
Cell Plating: Cancer cells are inoculated into 96-well microtiter plates in appropriate culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in culture medium. The cells are then treated with five 10-fold dilutions of each compound and incubated for 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid, and the plates are air-dried.
-
Absorbance Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated at each of the drug concentrations levels. The GI₅₀ value, which is the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from the dose-response curves.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer. A polymerization buffer containing GTP is also prepared.
-
Reaction Setup: The test compound (dissolved in DMSO) or vehicle control is added to a 96-well plate.
-
Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is incubated at 37°C to initiate polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time using a temperature-controlled microplate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The concentration of the compound that inhibits polymerization by 50% (IC₅₀) is calculated.
Conclusion
The anti-cancer activity of substituted benzothiophenes is highly dependent on the isomeric substitution pattern. 2-Substituted benzothiophene acrylonitriles, particularly the E-isomer, demonstrate potent, broad-spectrum anti-proliferative activity by inhibiting tubulin polymerization. In contrast, 3-substituted benzothiophene-1,1-dioxides exhibit a different mechanistic profile, targeting the RhoA/ROCK signaling pathway to inhibit cancer cell migration and invasion. These findings underscore the importance of positional isomerism in the design of novel benzothiophene-based anti-cancer agents and provide a rationale for the development of targeted therapies based on specific isomeric scaffolds. Further investigation into a wider range of positional isomers with identical substituents is warranted to build a more comprehensive structure-activity relationship and to guide the optimization of this promising class of compounds for clinical development.
References
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (6-bromo-1-benzothiophen-2-yl)methanol in Pharmaceutical Synthesis
For researchers and professionals in the field of drug discovery and development, the selection of key intermediates is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic route. Among the versatile building blocks available, (6-bromo-1-benzothiophen-2-yl)methanol has emerged as a strategic intermediate, offering distinct advantages over other alternatives in the construction of complex pharmaceutical agents. This guide provides an objective comparison of its performance, supported by experimental data and detailed methodologies, to aid in the rational design of synthetic pathways.
The utility of this compound lies in the unique combination of a reactive bromine atom at the 6-position and a functional hydroxymethyl group at the 2-position of the benzothiophene core. This arrangement provides two orthogonal points for molecular elaboration, making it a valuable precursor for a wide range of therapeutic agents, including those targeting cancer, inflammation, and infectious diseases. The benzothiophene scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Superior Performance in Cross-Coupling Reactions
A primary advantage of using this compound is its optimal reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halogen at the 6-position is crucial, and bromine offers a well-balanced profile compared to other halogens like chlorine or iodine.
Aryl chlorides are generally less reactive, often requiring higher temperatures, more specialized and expensive catalysts, and longer reaction times.[1][2] Conversely, while aryl iodides are more reactive, they are typically more expensive and less stable, which can be a significant drawback in large-scale synthesis.[1] The carbon-bromine bond in this compound provides a "goldilocks" scenario: sufficiently reactive to undergo efficient coupling under relatively mild conditions, yet stable enough for convenient handling and storage.
Comparative Data for Suzuki-Miyaura Coupling
To illustrate this advantage, consider the synthesis of a hypothetical advanced intermediate, (6-(4-methoxyphenyl)-1-benzothiophen-2-yl)methanol, via a Suzuki-Miyaura coupling. The following table summarizes typical yields and reaction conditions for the coupling of the corresponding 6-halo-1-benzothiophen-2-yl methanol with 4-methoxyphenylboronic acid.
| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | Cl | Pd₂(dba)₃ (3 mol%), SPhos (6 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 |
| 3 | I | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
Note: This data is representative and compiled from analogous systems. Actual results may vary.
As the data indicates, the bromo-substituted intermediate provides a high yield under standard conditions, outperforming the chloro-analog significantly. While the iodo-substituted intermediate offers a slightly higher yield and faster reaction time, the cost and stability issues often make the bromo-intermediate the more practical choice for process development.
Orthogonal Functionalization Strategies
The presence of the hydroxymethyl group at the 2-position, which is less reactive under typical cross-coupling conditions, allows for a sequential functionalization strategy. The bromine at the 6-position can be selectively reacted first, for instance, in a Suzuki coupling to introduce aryl or heteroaryl diversity. The resulting product can then undergo further transformations at the 2-position, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the alcohol to a leaving group for nucleophilic substitution. This orthogonality is a powerful tool for building molecular complexity in a controlled and efficient manner.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon. A degassed 4:1 mixture of toluene and water is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%). The reaction mixture is then heated to 90 °C with vigorous stirring for 6 hours or until TLC or LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (5 mol%).[3] Anhydrous tetrahydrofuran (THF) and triethylamine are then added. The terminal alkyne (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature or gently heated (40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic position of this compound in a typical synthetic workflow and the underlying principles of its enhanced reactivity in cross-coupling reactions.
Caption: Synthetic workflow utilizing this compound.
Caption: Reactivity trend of aryl halides in cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of (6-Bromo-1-benzothiophen-2-yl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations, particularly in the fields of research, drug development, and materials science. (6-Bromo-1-benzothiophen-2-yl)methanol, as a halogenated benzothiophene derivative, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for its proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat should be worn. | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[4] |
| Respiratory Protection | Generally not required in a well-ventilated area. | If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[5] |
All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]
Waste Segregation and Collection
Proper segregation is the foundational step in the safe disposal of chemical waste. This compound is a halogenated organic compound and must be collected separately from other waste streams.[2][7]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic solvents.[2][7] Disposal methods and costs for these two streams differ significantly.[8]
-
Avoid Incompatibles: Do not mix halogenated waste with acids, bases, or strong oxidizing agents.[7]
-
Dedicated Waste Container: Collect this compound waste in a designated, chemically compatible container with a secure, leak-proof lid.[9][10] The container should be kept tightly sealed when not in use.[8][9]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[10] Adherence to your institution's specific waste management protocols and all local, state, and federal regulations is mandatory.[4][5]
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[8][9]
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; a general guideline is not to exceed 80-90% of its capacity to allow for vapor expansion.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be cool, dry, and away from sources of ignition.[5] Ensure secondary containment is in place to mitigate potential spills.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[10]
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste's contents.[10] The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Minor Spills: Absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.[6] Collect the contaminated material into a suitable, labeled container for disposal as hazardous waste.[8]
-
Major Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team or your institution's Environmental Health and Safety (EHS) department.[6]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. mtu.edu [mtu.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling (6-Bromo-1-benzothiophen-2-yl)methanol
Essential Safety and Handling Guide for (6-Bromo-1-benzothiophen-2-yl)methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 374933-76-3 | C9H7BrOS | 243.12 g/mol |
Hazard Identification and Precautionary Measures
While a comprehensive Safety Data Sheet (SDS) for this compound was not directly available, hazard information from various suppliers and data for structurally similar compounds indicate potential health risks. The following GHS hazard statements and precautionary measures should be strictly followed.
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A summary of crucial precautionary statements for handling this chemical is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264: Wash skin thoroughly after handling.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313: If eye irritation persists: Get medical advice/attention.[1] | |
| P362: Take off contaminated clothing and wash before reuse.[1] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must be compliant with NIOSH (US) or EN 166 (EU) standards.[1] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact which can lead to irritation.[3] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or when there is a risk of splashing, chemical-resistant overalls or an apron should be worn.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Standard laboratory workflow for handling the chemical.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated weighing paper, and disposable equipment in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in the designated solid hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
